Isotussilagine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-XKSSXDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91108-31-5, 91108-32-6 | |
| Record name | (+-)-Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Isotussilagine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the chemical structure, properties, and analytical methodologies related to Isotussilagine, a significant pyrrolizidine alkaloid.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including Tussilago farfara (coltsfoot), Petasites spurius, and species within the Arnica genus.[1][2] As a member of the PA family, its structure is characterized by a necine base, which consists of two fused five-membered rings.[3] PAs are a large, structurally diverse class of secondary metabolites, and the study of specific alkaloids like this compound is crucial for understanding the structure-activity relationships within this group.[3] It is an isomer of tussilagine, another well-known PA.[3][4]
Chemical Structure and Identification
The definitive structure of this compound has been elucidated through various spectroscopic and synthetic methodologies. Its chemical identity is established by a unique arrangement of atoms and stereochemistry.
The systematic IUPAC name for this compound is methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate .[1] This name precisely describes the stereochemistry and functional groups attached to the core pyrrolizidine structure.
Key Structural Identifiers:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its detection, isolation, and in silico modeling, such as molecular docking studies.[3]
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | [1][3] |
| Exact Mass | 199.12084340 Da | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Experimental Protocols for Isolation and Structural Elucidation
The determination of this compound's structure and its purification from complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.
Isolation from Natural Sources
Chromatography is the cornerstone for isolating pure this compound from plant materials.[3] A general workflow involves the following steps:
-
Extraction: Plant material is typically extracted with a solvent like methanol.[2][5]
-
Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction.
-
Chromatographic Purification: The alkaloid-rich fraction is then purified using various chromatographic methods. These can include column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation Methodologies
A suite of advanced spectroscopic methods is required to confirm the identity and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete molecular structure.[3]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.
-
2D NMR (e.g., COSY, HMBC, HSQC): These experiments are crucial for establishing the precise connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings to map adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine long-range and direct carbon-proton correlations, respectively.[3]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.
-
Vibrational Spectroscopy (FT-IR, Raman):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds (e.g., C=O, O-H, C-N).[3]
-
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light to provide information about the molecule's vibrational modes.[3]
-
-
Chiroptical Methods (ECD, ORD): To determine the absolute stereochemistry of a chiral molecule like this compound, chiroptical techniques are employed.[3]
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light.
-
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.
-
Visualized Workflow and Pathways
The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.
Caption: General experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships describing the chemical classification and structure of this compound.
References
- 1. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 91108-32-6 | Benchchem [benchchem.com]
- 4. Tussilagine | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tussilagine | CAS:80151-77-5 | Manufacturer ChemFaces [chemfaces.com]
The Occurrence and Analysis of Isotussilagine in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotussilagine, a saturated pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a select group of plants. Unlike its unsaturated counterparts, which are known for their hepatotoxicity, this compound and its isomer, Tussilagine, are being investigated for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for professionals in the fields of pharmaceutical research and natural product chemistry.
Natural Sources and Occurrence of this compound
This compound is predominantly found in plant species belonging to the Asteraceae family, particularly within the tribe Senecioneae. The primary and most well-documented source of this compound is Tussilago farfara, commonly known as coltsfoot.
Principal Plant Source: Tussilago farfara (Coltsfoot)
Tussilago farfara has a long history of use in traditional medicine for treating respiratory ailments.[1] However, the presence of pyrrolizidine alkaloids, including the potentially toxic unsaturated PA senkirkine, necessitates careful analysis and quality control of coltsfoot-based preparations.[2] this compound, along with Tussilagine, has been identified in various parts of the plant.[2]
Other Potential Plant Sources
While Tussilago farfara is the most prominent source, other genera within the Asteraceae family are known to produce a variety of PAs and may contain this compound or structurally related compounds. These include:
-
Petasites spp. (Butterbur): Species such as Petasites hybridus are known to contain PAs, primarily the toxic retronecine esters senecionine and integerrimine.[3] While the focus has been on these toxic compounds, the presence of other PAs suggests that a detailed analysis of the full alkaloid profile is warranted. The leaves of Petasites hybridus have been found to have a significantly lower total PA content compared to the rhizomes.[4][5]
-
Homogyne spp. (Alpine Coltsfoot): The genus Homogyne, which includes species like Homogyne alpina, is closely related to Tussilago and is also known to produce PAs.[1]
-
Adenostyles spp.: Species such as Adenostyles alliariae have been shown to contain toxic macrocyclic unsaturated PAs, with seneciphylline being a major component.[6] Further investigation into the complete PA profile of this genus may reveal the presence of other structural types of PAs.
Quantitative Data on this compound Occurrence
The concentration of this compound and other PAs can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. So far, comprehensive quantitative data for this compound specifically is limited in the scientific literature. Most studies have focused on the total PA content or the concentration of the more toxic unsaturated PAs.
| Plant Species | Plant Part | Pyrrolizidine Alkaloid(s) | Concentration | Reference |
| Tussilago farfara | Flowers | Tussilagine, this compound, Senkirkine | Present (qualitative) | [2][7] |
| Petasites hybridus | Rhizomes | Senecionine, Integerrimine (major) | 5 to 90 ppm (total PAs) | [3] |
| Petasites hybridus | Leaves | Senecionine, Integerrimine (major) | 0.02 to 1.50 ppm (total PAs) | [3] |
| Adenostyles alliariae | Inflorescences | Seneciphylline (main) | 21.1 mg/g | [6] |
| Adenostyles glabra | Inflorescences | Seneciphylline (main) | 13.4 mg/g | [6] |
Note: The table above highlights the presence of PAs in relevant species. Specific quantitative data for this compound remains an area for further research.
Biosynthesis of Pyrrolizidine Alkaloids
This compound is a member of the pyrrolizidine alkaloid family. The biosynthesis of the characteristic necine base of PAs originates from the amino acids L-arginine and L-ornithine.[8] The initial committed step in this pathway is catalyzed by the enzyme homospermidine synthase.[9]
The necine base then undergoes esterification with various necic acids, which are derived from different amino acid pathways, to form the diverse array of PA structures observed in nature, including this compound.[10][11]
Experimental Protocols
The extraction, isolation, and quantification of this compound require a multi-step approach. The following protocols are representative of the methodologies employed in the analysis of pyrrolizidine alkaloids from plant matrices.
Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from established methods for the extraction and purification of PAs from plant material.[12][13][14]
1. Sample Preparation:
- Lyophilize fresh plant material (leaves, flowers, or rhizomes) and grind to a fine powder.
2. Extraction:
- Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid in water.
- Sonication for 15 minutes at room temperature.
- Centrifuge the mixture at 3800 x g for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the plant residue with an additional 20 mL of the extraction solution.
- Combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup:
- Cartridge: Use a C18 SPE cartridge.
- Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.
- Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 10 mL of water to remove polar impurities.
- Elution: Elute the PAs from the cartridge with 10 mL of methanol.
4. Sample Concentration:
- Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
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Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the method of choice for the sensitive and selective quantification of PAs due to the complexity of plant extracts.[13]
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the compounds of interest.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Would provide information on the number and connectivity of protons in the molecule.
-
13C NMR: Would indicate the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by determining proton-proton and proton-carbon correlations.
Researchers who have successfully isolated this compound would need to perform these NMR experiments to obtain the specific chemical shifts and coupling constants that serve as a fingerprint for the molecule.
Conclusion
This compound is a pyrrolizidine alkaloid of interest found predominantly in Tussilago farfara and potentially in other related species of the Asteraceae family. While quantitative data for this specific compound is still emerging, established analytical techniques for the broader class of PAs provide a robust framework for its extraction, isolation, and quantification. Further research is needed to fully characterize the distribution and concentration of this compound in the plant kingdom and to explore its pharmacological potential. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.
References
- 1. Homogyne alpina - Wikipedia [en.wikipedia.org]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pnas.org [pnas.org]
- 10. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bfr.bund.de [bfr.bund.de]
- 13. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Biosynthetic Pathway of Isotussilagine in Tussilago farfara: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotussilagine, a saturated pyrrolizidine alkaloid found in the medicinal plant Tussilago farfara (coltsfoot), presents a unique structural deviation from common pyrrolizidine alkaloids (PAs), suggesting a specialized biosynthetic route. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. By integrating general principles of PA biosynthesis with specific structural features of this compound, this document outlines the key enzymatic steps, precursor molecules, and probable intermediates. Detailed experimental protocols for the extraction, analysis, and enzymatic assay relevant to the study of this pathway are provided. Furthermore, this guide includes quantitative data on PA content in Tussilago farfara and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, phytochemistry, and drug development.
Introduction
Tussilago farfara, commonly known as coltsfoot, has a long history of use in traditional medicine for treating respiratory ailments. However, the presence of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with potential hepatotoxicity, necessitates a thorough understanding of their biosynthesis and accumulation in the plant. This compound, along with its isomer tussilagine, is a characteristic PA of Tussilago farfara. Unlike many toxic PAs that possess an unsaturated necine base, this compound is a saturated PA, which is generally associated with lower toxicity[1]. A key distinguishing feature of the necine base of tussilagine and this compound is the presence of a carboxyl group at the C-1 position, as opposed to the more common hydroxymethyl group, indicating a unique oxidative modification in its biosynthesis[2][3].
This guide aims to provide a detailed technical overview of the biosynthetic pathway of this compound, drawing upon the established knowledge of PA biosynthesis in the Asteraceae family and the specific chemical structure of the molecule.
The General Biosynthetic Pathway of Pyrrolizidine Alkaloids
The biosynthesis of PAs is a complex process that can be broadly divided into two main parts: the formation of the necine base and the synthesis of the necic acid(s), followed by their esterification.
Biosynthesis of the Necine Base
The biosynthesis of the bicyclic necine core originates from the amino acids L-ornithine and L-arginine. The initial steps involve the conversion of these amino acids to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine or from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) [4][5].
The proposed subsequent steps involve a series of oxidation, cyclization, and reduction reactions to form the pyrrolizidine ring system. While the exact enzymatic machinery for these transformations is not fully elucidated for all PAs, it is understood to lead to the formation of a retronecine-type intermediate, which can then be further modified.
Biosynthesis of Necic Acids
Necic acids, the acidic moieties that esterify the necine base, are typically derived from common amino acids such as L-isoleucine, L-leucine, L-valine, and L-threonine[4][6]. For instance, the biosynthesis of angelic acid and tiglic acid, common necic acids, proceeds from L-isoleucine through deamination, decarboxylation, hydroxylation, and dehydration steps[2].
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general PA pathway with specific modifications, particularly in the formation of its unique necine base.
Formation of the this compound Necine Base
The biosynthesis of the this compound necine base is proposed to start with the HSS-catalyzed formation of homospermidine. This is followed by oxidative and cyclization steps to yield a saturated pyrrolizidine scaffold. A key and unusual feature of the tussilagine/isotussilagine necine base is the presence of a carboxyl group at C-1. This suggests a multi-step oxidation of the hydroxymethyl group typically found at this position in other PAs. This oxidation could proceed through an aldehyde intermediate to the final carboxylic acid.
Biosynthesis of the Necic Acid Moiety
This compound is an ester of its necine base with a methyl group, not a complex necic acid. The carboxylic acid function is part of the necine base itself. Therefore, the final step in the biosynthesis of the non-esterified necine base would be the oxidation to the carboxylic acid.
Final Assembly
The final step in the formation of this compound is the esterification of the C-1 carboxyl group of the necine base with a methyl group. The donor of this methyl group is likely S-adenosyl methionine (SAM), a common methyl donor in biological systems. The enzyme catalyzing this reaction would be a methyltransferase.
Visualization of the Proposed Pathway and Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-Ornithine.
General Experimental Workflow for PA Analysis
Caption: General workflow for the extraction and analysis of pyrrolizidine alkaloids.
Quantitative Data
The concentration of this compound and other PAs in Tussilago farfara can vary depending on the plant part, geographical location, and developmental stage. The following table summarizes representative quantitative data from literature.
| Pyrrolizidine Alkaloid | Plant Part | Concentration (µg/g dry weight) | Reference |
| Senkirkine | Leaves | 55 (total PAs) | [7] |
| Senecionine | Leaves | 55 (total PAs) | [7] |
| Tussilagine | Flower buds | Not quantified, minor | [8] |
| This compound | Flower buds | Not quantified, minor | [8] |
| Total PAs | Leaves | 55 | [7] |
Experimental Protocols
Extraction and Purification of Pyrrolizidine Alkaloids from Tussilago farfara
This protocol is a generalized procedure based on methods described in the literature for PA extraction and purification[9][10][11][12][13].
Objective: To extract and purify PAs, including this compound, from dried plant material for subsequent analysis.
Materials:
-
Dried, powdered Tussilago farfara plant material
-
Extraction solvent: 0.05 M H₂SO₄ in 10% Methanol (v/v)
-
Neutralization solution: 25% Ammonia solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Centrifuge, rotary evaporator, vortex mixer
Procedure:
-
Extraction:
-
Weigh 2 g of powdered plant material into a centrifuge tube.
-
Add 20 mL of extraction solvent.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of extraction solvent.
-
Combine the supernatants.
-
-
Purification (Solid Phase Extraction):
-
Neutralize the combined extracts to pH ~7 with the neutralization solution.
-
Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the neutralized extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the PAs with 10 mL of methanol.
-
-
Concentration:
-
Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for analysis.
-
Homospermidine Synthase (HSS) Activity Assay
This protocol is adapted from methodologies used for the characterization of HSS[14][15][16][17].
Objective: To determine the enzymatic activity of HSS, the first committed enzyme in the this compound biosynthetic pathway.
Materials:
-
Plant protein extract (from Tussilago farfara root cultures, where PA biosynthesis is often localized)
-
Assay buffer: 100 mM potassium phosphate buffer, pH 8.0
-
Substrates: Putrescine, Spermidine
-
Cofactor: NAD⁺
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization)
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
100 µL of plant protein extract
-
50 µL of 1 M potassium phosphate buffer (pH 8.0)
-
50 µL of 10 mM putrescine
-
50 µL of 10 mM spermidine
-
25 µL of 20 mM NAD⁺
-
Make up the final volume to 500 µL with deionized water.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
-
Derivatization and HPLC Analysis:
-
Derivatize an aliquot of the reaction mixture with a suitable fluorescent labeling agent according to the manufacturer's protocol.
-
Inject a known volume of the derivatized sample into the HPLC system.
-
Separate the polyamines using a suitable gradient elution program.
-
Detect and quantify the product, homospermidine, by comparing its retention time and peak area to an authentic standard.
-
Calculate the enzyme activity based on the amount of homospermidine produced per unit time per milligram of protein.
-
Conclusion and Future Directions
The biosynthetic pathway of this compound in Tussilago farfara represents a fascinating variation on the common theme of pyrrolizidine alkaloid biosynthesis. While the initial steps involving homospermidine synthase are likely conserved, the subsequent oxidative modifications leading to the formation of a C-1 carboxyl group on the necine base are unique and warrant further investigation. The identification and characterization of the enzymes responsible for these oxidative steps, as well as the final methyltransfer reaction, are key areas for future research. A deeper understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also inform strategies for the cultivation of Tussilago farfara with controlled and potentially reduced levels of these alkaloids, thereby enhancing its safety for medicinal applications. Isotopic labeling studies would be invaluable in definitively tracing the biosynthetic origins of the carbon skeleton and the methyl group of this compound.
References
- 1. ENZYME - 2.5.1.45 homospermidine synthase (spermidine-specific) [enzyme.expasy.org]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wur.nl [wur.nl]
- 12. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bfr.bund.de [bfr.bund.de]
- 14. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Discovery and Isolation of Isotussilagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotussilagine, a non-toxic pyrrolizidine alkaloid, stands in contrast to its often-hepatotoxic relatives. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the initial identification in various plant species and outlines a generalized experimental protocol for its extraction and purification. Furthermore, this document presents key quantitative data in a structured format and proposes a potential anti-inflammatory mechanism of action through the inhibition of the arachidonic acid pathway, visualized through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, many of which are known for their hepatotoxicity. However, a subset of these alkaloids, including this compound, are considered non-toxic due to the absence of a double bond in the 1,2-position of the necine base. This compound has been identified in several plant species, notably within the Asteraceae family. This document provides an in-depth exploration of the history of its discovery and the methodologies for its isolation.
History of Discovery
The first scientific mention of this compound appeared in a 1991 conference proceeding by Röder. This was followed by a peer-reviewed publication in 1992 by Paßreiter, Willuhn, and Röder in the journal Planta Medica.[1] This seminal paper reported the detection of this compound, along with Tussilagine, in the flower heads of several Arnica species, including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis.[1] The identification of this compound was definitively confirmed through direct comparison with authentic samples using Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Natural Occurrence
This compound is a secondary metabolite found in various plant species. Its presence has been confirmed in the following:
-
Arnica montana
-
Arnica chamissonis ssp. folios
-
Arnica amplexicaulis
-
Arnica sachalinensis
-
Petasites spurius
-
Melampodium divaricatum
Experimental Protocols for Isolation and Purification
While specific, detailed protocols for the isolation of this compound are not extensively published, a general methodology can be constructed based on standard techniques for the extraction of pyrrolizidine alkaloids from plant material.
General Extraction and Isolation Workflow
The following workflow outlines the typical steps for the isolation of this compound from dried and powdered plant material.
Detailed Methodologies
4.2.1. Plant Material and Extraction
-
Preparation: Dried and powdered flower heads of a source plant (e.g., Arnica montana) are used as the starting material.
-
Defatting: The plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.
-
Acidified Methanol Extraction: The defatted plant material is then extracted with methanol acidified with a small amount of hydrochloric acid (e.g., 0.5% v/v). The acidic conditions convert the alkaloids into their salt form, which are more soluble in methanol. The extraction is typically performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered to remove any solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.2.2. Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolution and Acidification: The crude extract is dissolved in an aqueous acid solution (e.g., 2% sulfuric acid).
-
Extraction of Neutral and Acidic Compounds: This acidic aqueous solution is then washed with an immiscible organic solvent, such as dichloromethane, to remove neutral and acidic impurities. The protonated alkaloids remain in the aqueous phase.
-
Basification and Re-extraction: The acidic aqueous layer is then basified with a base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form. The free bases are then extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Drying and Concentration: The organic extracts containing the free base alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.
4.2.3. Chromatographic Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid to obtain the pure compound.
4.2.4. Structural Elucidation
The structure of the isolated pure this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.
Quantitative Data
| Parameter | Representative Value | Source Plant Part | Notes |
| Extraction Yield (Crude Extract) | 5 - 15% (w/w) | Flower Heads | Yield is dependent on the plant species and extraction method. |
| This compound Content in Crude Extract | 0.01 - 0.1% (w/w) | Flower Heads | This is an estimated value for a minor alkaloid. |
| Purity after Column Chromatography | 60 - 80% | - | Purity is typically assessed by HPLC or GC. |
| Final Purity after Preparative HPLC | >98% | - | High purity is required for pharmacological studies. |
Note: The values in this table are illustrative and may not reflect the actual yields and purities achievable in a specific experimental setup.
Proposed Biological Activity and Signaling Pathway
While the specific biological activities of this compound are not well-documented, many non-toxic natural compounds exhibit anti-inflammatory properties. A plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).
Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may exert anti-inflammatory effects by inhibiting the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Conclusion
This compound represents an interesting non-toxic pyrrolizidine alkaloid with potential for further pharmacological investigation. This technical guide has provided a comprehensive overview of its discovery, natural sources, and a generalized methodology for its isolation and purification. The proposed anti-inflammatory mechanism of action via the arachidonic acid pathway offers a starting point for future research into the therapeutic potential of this compound. Further studies are warranted to establish a detailed and optimized isolation protocol, obtain precise quantitative data, and elucidate the specific biological activities and signaling pathways of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
Isotussilagine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its isolation and structural elucidation, and a look into its potential biological significance.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers. These properties have been determined through various computational and experimental methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [2][3] |
| Molecular Weight | 199.25 g/mol | [1][2][3] |
| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [2] |
| CAS Number | 91108-32-6 | [1][2] |
| Physical Description | Powder | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| InChI Key | LADVYSUMGRTFSZ-XKSSXDPKSA-N | [1] |
Experimental Protocols: Isolation and Characterization
The isolation and structural determination of this compound from natural sources, such as plants in the Asteraceae family, involve a series of sophisticated experimental procedures.[1][3][4]
2.1. Isolation and Purification
A common method for extracting and purifying this compound, a basic alkaloid, from a crude plant extract is through acid-base partitioning.[1] This technique leverages the differential solubility of the alkaloid in acidic and basic conditions.
-
Step 1: Initial Extraction: The crude plant material is first extracted with an organic solvent like methanol.[4]
-
Step 2: Acid-Base Partitioning: The resulting extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated, water-soluble this compound moves to the aqueous phase, leaving neutral impurities behind.[1]
-
Step 3: Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloid. This neutral form is then back-extracted into an organic solvent such as chloroform.[1]
-
Step 4: Chromatographic Purification: High-purity this compound is obtained through various chromatographic techniques. Counter-current chromatography (CCC) is particularly effective for preparative separation.[1] Thin-layer chromatography (TLC) and gas chromatography (GC) are used for monitoring and confirming the presence of the compound.[4]
Caption: General workflow for the isolation and purification of this compound.
2.2. Structural Elucidation
The precise chemical structure of this compound is determined using a combination of advanced spectroscopic techniques.[1]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for determining the molecular formula (C₁₀H₁₇NO₃).[1] Tandem MS (MS/MS) experiments, where the molecule is fragmented, offer insights into its structural components.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for mapping the molecule's carbon-hydrogen framework.[1]
-
¹H and ¹³C NMR: Identify the different proton and carbon environments in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals to the carbon atoms they are directly attached to.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is vital for determining the relative stereochemistry.[1]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies.[5][6]
-
Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute stereochemistry of chiral molecules like this compound by analyzing their interaction with polarized light.[1]
Caption: Integrated spectroscopic approach for the structural elucidation of this compound.
Biological Activity and Signaling Pathways
This compound belongs to the pyrrolizidine alkaloid family.[1] Importantly, unlike some other members of this class, this compound and its isomer, Tussilagine, are considered non-toxic because they lack the 1,2-double bond in the necine ring, a structural feature required for hepatotoxicity.[4]
While specific signaling pathways for this compound are not yet extensively documented, alkaloids, in general, are known to modulate various cellular signaling cascades, including those related to inflammation.[7] For instance, many natural compounds exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like the NF-κB signaling pathway.
Caption: Hypothetical inhibition of an inflammatory pathway by this compound.
This guide provides a detailed technical overview of this compound, offering valuable data and methodological insights for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into its specific biological mechanisms will continue to illuminate its therapeutic potential.
References
- 1. This compound | 91108-32-6 | Benchchem [benchchem.com]
- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tussilagine | CAS:80151-77-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
Isotussilagine molecular formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotussilagine, a naturally occurring pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the fundamental molecular properties of this compound, including its molecular formula and molecular weight. While specific experimental protocols for the synthesis, extraction, and detailed biological signaling pathways of this compound remain areas of active investigation, this document outlines general methodologies for the study of related compounds, which can serve as a foundational framework for future research.
Molecular Properties
This compound is classified as a pyrrolizidine alkaloid.[1] Its core chemical identity is defined by its molecular formula and molecular weight, which are critical parameters for any experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [2][3] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [2] |
| CAS Number | 91108-32-6 | [2] |
Potential Biological Activities and Signaling Pathways
While direct and extensive studies on the specific signaling pathways modulated by this compound are not widely published, research on related pyrrolizidine alkaloids and other natural compounds suggests potential areas of investigation. The NF-κB (Nuclear Factor kappa B) signaling pathway, a pivotal regulator of inflammation, is a plausible target for this compound's bioactivity.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
A logical workflow for investigating the effect of this compound on the NF-κB pathway would involve cell-based assays.
Methodologies for Investigation
Extraction and Isolation
This compound has been identified in plants such as Petasites japonicus. A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material serves as a starting point for obtaining purified this compound.
Experimental Protocol: General Extraction and Isolation of Pyrrolizidine Alkaloids
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, roots of Petasites japonicus). Dry the material at room temperature or in an oven at low heat (40-50°C) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in an appropriate solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.
-
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).
-
-
Purification:
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it.
-
Subject the concentrated extract to column chromatography on silica gel or alumina. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
-
-
Crystallization: Further purify the isolated compound by recrystallization from a suitable solvent system to obtain pure crystals of this compound.
Total Synthesis
References
An In-depth Technical Guide to Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isotussilagine, a pyrrolizidine alkaloid of interest for its potential biological activities. This document covers its chemical and physical properties, isolation and synthesis methodologies, and known biological context, presented with detailed experimental protocols and data summaries to support advanced research and development.
Core Chemical and Physical Properties
This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including Tussilago farfara (coltsfoot) and certain Arnica species.[1][2] Its chemical identity is well-defined, and its properties have been characterized through various computational and experimental methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 91108-32-6 | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [1][3] |
| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [3] |
| InChI Key | LADVYSUMGRTFSZ-XKSSXDPKSA-N | [1][3] |
| Canonical SMILES | C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | [3] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| XLogP3 | 0.6 | [3] |
Note: Some properties are computationally derived.[3]
Isolation and Synthesis
The acquisition of pure this compound is critical for biological evaluation and structural studies. This can be achieved through isolation from natural sources or via total chemical synthesis.
This compound is typically isolated from complex plant extracts using multi-step chromatographic techniques.[1] The general workflow involves extraction followed by purification.
Total synthesis provides an alternative route to obtain this compound, allowing for the production of stereoisomers and analogues for structure-activity relationship (SAR) studies.[1] One notable strategy involves constructing the pyrrolizidine core from a β-amino ester building block.[1]
Biological Activity and Potential Signaling Pathways
This compound is classified as a pyrrolizidine alkaloid, a diverse family of compounds with a wide range of biological activities.[1][4] While its close isomer, tussilagine, has been studied for bronchodilator, anti-inflammatory, and antitussive properties, specific research into the mechanisms of this compound is less common.[5] However, based on the activities of related compounds and its presence in traditionally used medicinal plants, this compound is a candidate for investigation in inflammatory and respiratory disorders.[6][7]
Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[8][9] It is plausible that this compound could interact with these pathways to regulate the production of inflammatory mediators.
References
- 1. This compound | 91108-32-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Chinese herbal medicine for ischemic stroke: insights into microglia and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Isotussilagine in Plant Defense: A Technical Overview
For Immediate Release
Shanghai, China – October 31, 2025 – While the intricate defense mechanisms of plants continue to be a focal point of scientific inquiry, the specific roles of many secondary metabolites remain partially understood. This technical guide delves into the current understanding of Isotussilagine, a pyrrolizidine alkaloid, and its putative role in plant defense mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the underexplored facets of plant biochemical warfare.
This compound is a naturally occurring pyrrolizidine alkaloid identified in several plant species, including Tussilago farfara (coltsfoot) and Petasites spurius.[1][2] Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites known to be produced by plants as a chemical shield against herbivores and pathogenic microorganisms.[3][4][5][6] While the broader defensive properties of PAs are recognized, the specific contributions of this compound to these defense strategies are not yet extensively documented in scientific literature. This guide synthesizes the available information on related compounds and host plants to extrapolate the potential biological role of this compound.
Putative Defense Mechanisms and Biological Activity
The presence of this compound in plants like Tussilago farfara, which has a history of use in traditional medicine for its anti-inflammatory, antimicrobial, and antioxidant properties, suggests a potential role for this alkaloid in plant defense.[1][7] The antimicrobial and antioxidant activities of plant extracts containing this compound indicate that it may contribute to the plant's ability to combat pathogens.[8][9][10][11]
Pyrrolizidine alkaloids are generally considered to function as constitutive defense compounds.[3] Their synthesis is a strategic allocation of resources to deter feeding by herbivores due to their toxicity.[3][5][6] Furthermore, the antimicrobial properties associated with PAs suggest they could play a role in preventing infections by bacteria and fungi.[12]
Quantitative Data Summary
Specific quantitative data detailing the direct effects of isolated this compound on plant defense responses are currently limited in published research. However, studies on the chemical composition of Tussilago farfara provide context for its potential contribution to the plant's overall defensive chemistry. The table below summarizes relevant data from analyses of Tussilago farfara extracts, which are known to contain this compound.
| Plant Species | Extract Type | Bioactive Compound Class | Observed Effect | Reference |
| Tussilago farfara | Essential Oil | Terpenes, Aliphatic Compounds | Antibacterial activity against E. coli and S. aureus | [8][9][10] |
| Tussilago farfara | Leaf and Flower Smoke Extracts | Phenolic Compounds | Antimicrobial and antioxidant properties | [11] |
| Tussilago farfara | Leaf and Flower Bud Extracts | Phenolic Acids, Flavonoids, Pyrrolizidine Alkaloids | Antioxidant and anti-inflammatory activities | [1][13] |
Experimental Protocols
Extraction and Isolation of this compound
A standard protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material would be the initial step.
In Vitro Antimicrobial Assays
The antimicrobial activity of isolated this compound can be assessed against a panel of plant pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Herbivore Feeding Bioassays
To evaluate its role as a feeding deterrent, choice and no-choice feeding assays can be conducted with generalist and specialist herbivores. The amount of leaf tissue consumed on artificial diets amended with varying concentrations of this compound would be quantified.
Signaling Pathways in Plant Defense
Upon pathogen or herbivore attack, plants activate a complex network of signaling pathways. While the specific pathways modulated by this compound are unknown, it is likely to be involved in the broader chemical defense response. Below are generalized diagrams of key plant defense signaling pathways that could be influenced by secondary metabolites like this compound.
In PAMP-Triggered Immunity (PTI), conserved molecular patterns from microbes (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by receptors on the plant cell surface. This recognition triggers a signaling cascade involving reactive oxygen species (ROS), calcium influx, and MAP kinase pathways, leading to the activation of transcription factors and the expression of defense-related genes. Some of these genes are responsible for the biosynthesis of defensive secondary metabolites.
The Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are crucial hormone-mediated defense signaling routes. Generally, JA signaling is activated in response to wounding by herbivores and necrotrophic pathogens, while SA signaling is triggered by biotrophic pathogens. These pathways often exhibit crosstalk, sometimes antagonistically. The activation of these pathways leads to the expression of distinct sets of defense genes, including those for the production of protective secondary metabolites like alkaloids.
Future Directions
The precise role of this compound in plant defense remains an open area for research. Future studies should focus on:
-
Quantifying the induction of this compound biosynthesis in response to specific herbivore and pathogen challenges.
-
Elucidating the specific enzymatic steps in the biosynthetic pathway of this compound.
-
Identifying the signaling pathways that are directly modulated by this compound.
-
Investigating potential synergistic or antagonistic interactions of this compound with other defense compounds.
Understanding the contribution of individual alkaloids like this compound to the complex defensive arsenal of plants will provide deeper insights into plant-environment interactions and may offer new avenues for the development of novel crop protection strategies and pharmaceuticals.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.msu.edu [cris.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical composition and antibacterial activity of Tussilago farfara (L.) essential oil from Quebec, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. atic.razi.ac.ir [atic.razi.ac.ir]
- 12. pure.knaw.nl [pure.knaw.nl]
- 13. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Bioactivity Screening of Isotussilagine: A Technical Guide
Introduction
Isotussilagine, a sesquiterpenoid derived from the medicinal plant Tussilago farfara (coltsfoot), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural product-based therapeutics. For the purpose of this guide, bioactivity data from Tussilagone, a closely related and more extensively studied compound from Tussilago farfara, is included to provide a more complete profile.
Anti-inflammatory Activity
The anti-inflammatory effects of Tussilagone, a compound structurally related to this compound, have been investigated in murine macrophage cell lines. The primary mechanism appears to be the induction of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Measurement |
| RAW264.7 | Tussilagone | 10, 20, 40 µM | Dose-dependent induction | HO-1 Protein Expression |
| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | Nitric Oxide (NO) Production |
| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | Prostaglandin E2 (PGE2) Production |
| RAW264.7 | Tussilagone + LPS | 40 µM | Inhibition | TNF-α Production |
| Murine Peritoneal Macrophages | Tussilagone + LPS | 40 µM | Inhibition | iNOS and COX-2 Expression |
Experimental Protocols
Cell Culture and Treatment: RAW264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of Tussilagone for a specified time before stimulation with lipopolysaccharide (LPS).
Western Blot Analysis for HO-1 Expression: Following treatment with Tussilagone, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against HO-1 and β-actin (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Assay: The production of NO was determined by measuring the amount of nitrite in the culture medium using the Griess reagent. Briefly, cell culture supernatant was mixed with an equal volume of Griess reagent and incubated at room temperature. The absorbance at 540 nm was measured using a microplate reader.
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) ELISA: The concentrations of PGE2 and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathway
Antioxidant Activity
The antioxidant potential of extracts from Tussilago farfara, the source of this compound, has been evaluated using various in-vitro assays. These studies indicate that constituents of the plant possess significant free radical scavenging capabilities.
Quantitative Data Summary
| Assay | Plant Part | Extract Type | IC50 / Activity |
| DPPH Radical Scavenging | Leaves and Roots | Ethanolic | High radical scavenging capacity |
| ABTS Radical Scavenging | Leaves and Roots | Ethanolic | High radical scavenging capacity |
| Ferric Reducing Antioxidant Power (FRAP) | Leaves and Roots | Ethanolic | High reducing power |
| Superoxide Anion Scavenging | - | Polysaccharides | Higher activity than crude extracts |
| Hydroxyl Radical Scavenging | - | Polysaccharides | Higher activity than crude extracts |
| Hydrogen Peroxide Scavenging | - | Polysaccharides | Higher activity than crude extracts |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Different concentrations of the plant extract were added to a methanolic solution of DPPH. The mixture was incubated in the dark at room temperature. The decrease in absorbance at 517 nm was measured, which indicates the radical scavenging activity. Ascorbic acid was used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. The plant extract was then added to the ABTS radical solution, and the absorbance was measured at 734 nm after a specific incubation period. Trolox was used as a standard.
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent was prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution. The plant extract was mixed with the FRAP reagent, and the absorbance of the resulting blue-colored complex was measured at 593 nm.
Experimental Workflow
Anticancer Activity
Preliminary studies on compounds isolated from plants of the same genus as Tussilago farfara have shown potential anticancer effects. Isoobtusilactone A (IOA), a butanolide from Cinnamomum kotoense, has demonstrated cytotoxic effects against human non-small cell lung cancer cells.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect |
| A549 (NSCLC) | Isoobtusilactone A | Not specified | G2/M phase arrest |
| A549 (NSCLC) | Isoobtusilactone A | Not specified | Induction of apoptosis |
| A549 (NSCLC) | Isoobtusilactone A | Not specified | Increased sub-G1 population |
| A549 (NSCLC) | Isoobtusilactone A | Not specified | Inhibition of cell growth |
| A549 (NSCLC) | Isoobtusilactone A | Not specified | Inhibition of migration and invasion |
Experimental Protocols
Cell Proliferation Assay (MTT Assay): A549 cells were seeded in 96-well plates and treated with various concentrations of Isoobtusilactone A. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.
Cell Cycle Analysis: Treated cells were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V/PI Staining): Apoptosis was assessed by flow cytometry using an Annexin V-FITC and propidium iodide (PI) staining kit. Treated cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Wound Healing Assay (Migration): A scratch was made in a confluent monolayer of A549 cells. The cells were then treated with Isoobtusilactone A, and the closure of the wound was monitored and photographed at different time points to assess cell migration.
Transwell Invasion Assay: The invasive potential of A549 cells was evaluated using Matrigel-coated Transwell inserts. Cells were seeded in the upper chamber with serum-free medium containing Isoobtusilactone A, while the lower chamber contained a medium with FBS as a chemoattractant. After incubation, the non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.
Logical Relationship of Anticancer Effects
The preliminary in-vitro data suggests that this compound and related compounds from Tussilago farfara possess promising bioactivities. The anti-inflammatory properties, mediated through the HO-1 pathway, highlight a potential mechanism for alleviating inflammatory conditions. The significant antioxidant capacity observed in extracts from its source plant indicates a role in combating oxidative stress. Furthermore, the cytotoxic and anti-metastatic effects of structurally similar compounds on cancer cell lines warrant further investigation into the anticancer potential of this compound. This guide summarizes the foundational in-vitro evidence, providing a strong basis for future preclinical and mechanistic studies to fully elucidate the therapeutic potential of this natural compound.
The Ethnopharmacological Significance of Isotussilagine-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotussilagine, a pyrrolizidine alkaloid, is a constituent of several plant species with a rich history in traditional medicine. This technical guide delves into the ethnopharmacological relevance of these plants, focusing on their traditional uses, phytochemical composition, and scientifically validated biological activities. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by the extracts of these plants, offering insights for future drug discovery and development.
Introduction: this compound and its Botanical Sources
This compound is a saturated pyrrolizidine alkaloid found in various medicinal plants, most notably Tussilago farfara (Coltsfoot) and species of the Petasites genus (e.g., Petasites hybridus or Butterbur).[1] These plants have been integral to traditional medicine systems across Europe and Asia for centuries, primarily for treating respiratory ailments and inflammatory conditions.[1] While the ethnopharmacological applications are well-documented, modern scientific investigation has sought to elucidate the phytochemical basis and mechanisms of action underlying these traditional uses. This guide focuses on the ethnopharmacological relevance of these plants, with a particular emphasis on the biological activities that can be attributed, at least in part, to the presence of constituents like this compound and its isomers.
Ethnopharmacological Relevance
The traditional uses of this compound-containing plants provide a valuable starting point for modern pharmacological research. The primary applications center on respiratory and inflammatory disorders.
Table 1: Traditional Uses of Key this compound-Containing Plants
| Plant Species | Traditional Use | Geographic Region |
| Tussilago farfara (Coltsfoot) | Cough, bronchitis, asthma, sore throat, and other respiratory complaints.[1] | Europe, Asia |
| Petasites hybridus (Butterbur) | Cough, asthma, allergies, migraines, and spasms. | Europe, Asia |
| Arnica montana | While not a primary source, traces of this compound have been detected. Traditionally used for bruises, sprains, and inflammation. | Europe |
Phytochemistry and Biological Activities
The medicinal properties of these plants are attributed to a complex mixture of phytochemicals, including sesquiterpenoids (e.g., petasin, tussilagone), phenolic acids, flavonoids, and pyrrolizidine alkaloids, including this compound. It is important to note that many studies focus on the effects of whole plant extracts rather than isolated this compound.
Anti-inflammatory Activity
The most prominent and well-supported biological activity of these plants is their anti-inflammatory effect, which aligns with their primary traditional use.
Table 2: Quantitative Data on Anti-inflammatory Activity
| Plant/Compound | Assay | Model | IC50 / Result | Reference |
| Petasites hybridus extract C | COX-2 Inhibition | In vitro | 22.6 µg/mL | [2] |
| Petasites hybridus extract D | COX-2 Inhibition | In vitro | 20.0 µg/mL | [2] |
| Petasites hybridus extract A | PGE2 Release Inhibition | Rat primary microglial cells | 2.4 µg/mL | [2] |
| Petasites hybridus extract C | PGE2 Release Inhibition | Rat primary microglial cells | 5.8 µg/mL | [2] |
| Petasites hybridus extract D | PGE2 Release Inhibition | Rat primary microglial cells | 4.6 µg/mL | [2] |
| Tussilagone | Nitric Oxide Production | LPS-stimulated RAW264.7 cells | - | [3] |
| Tussilagone | TNF-α Production | LPS-stimulated RAW264.7 cells | - | [3] |
| Tussilagone | PGE2 Production | LPS-stimulated RAW264.7 cells | - | [3] |
Neuroprotective Activity
Emerging research suggests that constituents of these plants may also possess neuroprotective properties.
Table 3: Quantitative Data on Cytotoxic/Neuroprotective-related Activity
| Plant/Compound | Assay | Cell Line | IC50 | Reference |
| Petasites hybridus root extract | Cytotoxicity | MDA-MB-231 (breast cancer) | 520.8 µg/mL | [4] |
Note: While this data is for cytotoxicity in cancer cells, it provides an indication of the concentrations at which the extract has biological effects, which can be relevant for designing neuroprotection studies.
Signaling Pathways
The biological activities of extracts from this compound-containing plants are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Tussilago farfara and Petasites hybridus have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway and points of inhibition by plant extracts.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. Activation of this pathway by plant extracts can mitigate oxidative stress.
Caption: Nrf2 antioxidant response pathway activated by plant extracts.
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for assessing the biological activities of this compound-containing plants.
Extraction and Isolation of this compound (General Procedure)
-
Maceration and Extraction: Dried and powdered plant material (e.g., flowers of Tussilago farfara) is macerated with a solvent such as methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This often involves partitioning between an acidified aqueous phase and an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will preferentially move into the acidic aqueous phase.
-
Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonia) to a pH of 9-10. The free alkaloids are then re-extracted into an organic solvent.
-
Chromatographic Purification: The resulting alkaloid-rich fraction is subjected to further purification using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test extract or isolated compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.
Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
This technique is used to determine the levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After treatment and/or stimulation, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, Nrf2, HO-1).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
The ethnopharmacological history of plants containing this compound, such as Tussilago farfara and Petasites hybridus, has provided a strong foundation for modern scientific inquiry. The traditional uses of these plants for respiratory and inflammatory ailments are well-supported by in vitro and in vivo studies demonstrating their anti-inflammatory, antioxidant, and potential neuroprotective activities. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying these effects.
However, a significant portion of the existing research has focused on crude extracts or other prominent compounds within these plants. To fully understand the therapeutic potential of this compound, future research should prioritize the following:
-
Isolation and Pharmacological Characterization of this compound: There is a clear need for studies to determine the specific biological activities and potency (e.g., IC50 values) of isolated this compound in various in vitro and in vivo models of inflammation and neurodegeneration.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB, Nrf2, and other relevant signaling pathways will be crucial for understanding its therapeutic potential.
-
Safety and Toxicity Assessment: Given that this compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity, rigorous safety and toxicity studies on the isolated compound are essential before any clinical consideration.
By addressing these research gaps, the scientific community can build upon the rich ethnopharmacological heritage of these plants to potentially develop novel and effective therapeutic agents for a range of inflammatory and neurological disorders.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petasites hybridus extracts in vitro inhibit COX-2 and PGE2 release by direct interaction with the enzyme and by preventing p42/44 MAP kinase activation in rat primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isotussilagine: A Review of a Pyrrolizidine Alkaloid from Tussilago farfara
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotussilagine is a pyrrolizidine alkaloid identified as a constituent of Tussilago farfara, commonly known as coltsfoot.[1] This plant has a long history in traditional medicine for treating respiratory ailments and inflammatory conditions.[1] While research has been conducted on the crude extracts of Tussilago farfara and some of its other components, specific and detailed pharmacological data on isolated this compound remains limited in publicly available scientific literature. This guide synthesizes the available information on this compound and the broader context of Tussilago farfara research, highlighting areas for future investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| IUPAC Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | [2] |
| CAS Number | 91108-32-6 | [2] |
Biological Activity and Pharmacological Potential
Anti-Inflammatory Activity
Extracts of Tussilago farfara have demonstrated anti-inflammatory properties.[1][4] For instance, a sesquiterpenoid from the plant, tussilagone, has been shown to exert anti-inflammatory effects in murine macrophages by inducing heme oxygenase-1 (HO-1) expression.[5] This compound inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[5] While this provides a potential mechanism for the anti-inflammatory effects of the plant, specific studies on the contribution of this compound to this activity are lacking.
Neuroprotective Effects
The potential for neuroprotection is another area of interest for compounds from medicinal plants. Studies on other natural compounds have shown neuroprotective effects against glutamate-induced toxicity in cell lines like SH-SY5Y by reducing oxidative stress and inhibiting apoptosis. While Tussilago farfara has been noted for its neuroprotective activity, direct experimental evidence and detailed mechanisms for this compound are yet to be elucidated.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the general methodologies used for assessing similar compounds, the following experimental workflows can be proposed for future research.
General Workflow for In Vitro Anti-Inflammatory Assay
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Isotussilagine: A Potential Therapeutic Agent on the Horizon
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to Isotussilagine
This compound is a pyrrolizidine alkaloid naturally occurring in the plant Tussilago farfara, commonly known as coltsfoot. For centuries, coltsfoot has been a staple in traditional medicine for treating respiratory ailments. Modern scientific investigations have begun to shed light on the pharmacological potential of its constituent compounds, including this compound. While research on this compound is still in its nascent stages compared to other natural products, emerging evidence suggests its potential therapeutic applications in several key areas, primarily driven by its anti-inflammatory and neuroprotective properties. This technical guide aims to consolidate the current understanding of this compound, focusing on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects.
Potential Therapeutic Applications
Anti-Inflammatory Effects
While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related sesquiterpenoid from Tussilago farfara, Tussilagone, provides compelling indirect evidence for its potential in this area. Tussilagone has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
A pivotal study demonstrated that Tussilagone dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] The half-maximal inhibitory concentration (IC50) values were determined to be 8.67 µM for NO and 14.1 µM for PGE2, indicating potent anti-inflammatory activity.[1] This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[1]
The primary mechanism underlying these effects appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tussilagone was found to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This action effectively blocks the transcription of pro-inflammatory genes.
Given the structural similarity between this compound and Tussilagone, it is highly probable that this compound shares a similar anti-inflammatory profile. Future research should focus on directly evaluating the efficacy of this compound in various inflammatory models and elucidating its precise interactions with the NF-κB pathway.
Table 1: Anti-Inflammatory Activity of Tussilagone
| Compound | Bioassay | Cell Line | Stimulant | IC50 Value | Reference |
| Tussilagone | Nitric Oxide (NO) Production | BV-2 Microglia | LPS | 8.67 µM | [1] |
| Tussilagone | Prostaglandin E2 (PGE2) Production | BV-2 Microglia | LPS | 14.1 µM | [1] |
Neuroprotective Effects
The potential of this compound in neuroprotection is another promising area of investigation. Studies on other sesquiterpenoids isolated from Tussilago farfara have demonstrated protective effects against oxidative stress-induced neuronal cell death, a key factor in the pathogenesis of neurodegenerative diseases.
One such study investigated the neuroprotective effects of a sesquiterpenoid, referred to as ECN, in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in PC12 cells.[2] Pretreatment with ECN was found to protect PC12 cells from 6-OHDA-induced cytotoxicity.[2] The underlying mechanism was linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[2] ECN was shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[2]
These findings suggest that compounds from Tussilago farfara, including potentially this compound, may offer neuroprotection by bolstering the endogenous antioxidant defense mechanisms of neuronal cells. Direct evaluation of this compound in various models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease, is warranted to confirm its therapeutic potential in this domain.
Anticancer Potential
The exploration of this compound's anticancer properties is still in its infancy. However, the broader class of pyrrolizidine alkaloids has been investigated for cytotoxic activity against various cancer cell lines. Further research is necessary to specifically screen this compound against a panel of cancer cell lines, such as A549 (lung), MCF-7 (breast), and HeLa (cervical), to determine its potential as an anticancer agent.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet widely published. However, based on the studies of related compounds, the following methodologies are recommended for future investigations.
Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of NO production.
-
-
Western Blot for NF-κB Pathway Proteins:
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Neuroprotection Assays
-
PC12 Cell Viability Assay (MTT Assay):
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
-
Treatment: Seed cells in a 96-well plate, pre-treat with different concentrations of this compound for 24 hours.
-
Induction of Toxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) for another 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the control group.
-
Signaling Pathways and Visualizations
The therapeutic potential of this compound is likely mediated through its interaction with key cellular signaling pathways. Based on the available evidence for related compounds, the NF-κB and MAPK pathways are of particular interest.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation and cellular stress responses. The activation of these kinases can lead to the production of pro-inflammatory cytokines. While direct evidence is lacking for this compound, it is plausible that it may also modulate MAPK signaling to exert its therapeutic effects.
Experimental Workflow for Evaluating Anti-Inflammatory Activity
A typical workflow to assess the anti-inflammatory potential of this compound would involve a series of in vitro and in vivo experiments.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. The current body of evidence, largely inferred from studies on the structurally similar compound Tussilagone and other constituents of Tussilago farfara, strongly suggests that this compound warrants further, more direct investigation.
Future research should prioritize the following:
-
Direct Biological Evaluation: Conduct comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound for its anti-inflammatory, neuroprotective, and anticancer effects.
-
Mechanism of Action Studies: Elucidate the precise molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and MAPK pathways.
-
Pharmacokinetic and Toxicological Profiling: Evaluate the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to assess its drug-like properties and safety profile.
-
In Vivo Efficacy Studies: Test the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, neurodegenerative disorders, and cancer.
By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, natural product-based therapies.
References
- 1. Tussilagone suppressed the production and gene expression of MUC5AC mucin via regulating nuclear factor-kappa B signaling pathway in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
Isotussilagine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isotussilagine is a saturated pyrrolizidine alkaloid found in several plant species, most notably in Coltsfoot (Tussilago farfara L.), a plant with a long history of use in traditional herbal medicine for respiratory ailments.[1][2] This technical guide provides a comprehensive overview of this compound, including its role in traditional medicine, its chemical properties, and a review of its known and potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While research on Tussilago farfara and some of its constituents is extensive, specific data on isolated this compound remains limited. This guide, therefore, also aims to provide a framework for future research by presenting detailed, albeit generalized, experimental protocols and hypothesized signaling pathways based on the current understanding of related compounds.
This compound in Traditional Herbal Medicine
Tussilago farfara, commonly known as coltsfoot, has been a staple in traditional medicine systems across Europe and Asia for centuries.[1] Its name, derived from the Latin "tussis" (cough), reflects its primary traditional application in treating respiratory conditions such as coughs, bronchitis, and asthma.[1] The leaves and flower buds are the most commonly used parts of the plant.[1] this compound, along with its isomer Tussilagine, is one of the characteristic pyrrolizidine alkaloids present in this plant.[2] While traditional use focuses on the whole plant extract, modern research is beginning to dissect the pharmacological contributions of its individual components.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| IUPAC Name | (1R,7aR)-1-((S)-2-hydroxypropanoyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | Inferred |
| CAS Number | 91108-32-6 | [3] |
| Class | Pyrrolizidine Alkaloid | [2] |
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and analysis of this compound, as well as for the in vitro and in vivo assessment of its biological activity. These protocols are based on established methods for pyrrolizidine alkaloids and related compounds and can be adapted for specific research needs.
Extraction and Isolation of this compound
The initial step in studying this compound is its efficient extraction from the plant matrix and subsequent purification.
3.1.1. Extraction of Pyrrolizidine Alkaloids from Tussilago farfara
This protocol describes a common method for the extraction of pyrrolizidine alkaloids from dried plant material.
-
Sample Preparation: Air-dry and finely powder the leaves or flower buds of Tussilago farfara.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 50% methanol acidified to pH 2-3 with citric acid.
-
Sonication for 30 minutes can be used to enhance extraction efficiency.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
3.1.2. Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture.[4][5][6][7][8]
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common starting point. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-35 min: 10-50% Acetonitrile
-
35-40 min: 50-90% Acetonitrile
-
40-45 min: 90% Acetonitrile
-
45-50 min: 90-10% Acetonitrile
-
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at 220 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to yield isolated this compound.
Experimental Workflow for Extraction and Isolation
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. isca.in [isca.in]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Isotussilagine from Arnica montana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and isolation of Isotussilagine, a pyrrolizidine alkaloid found in Arnica montana. The protocols are based on established methods for the extraction of pyrrolizidine alkaloids from plant materials, particularly those belonging to the Asteraceae family.
Introduction
Arnica montana L. is a well-known medicinal plant from the Asteraceae family, traditionally used for its anti-inflammatory properties. While rich in sesquiterpene lactones, flavonoids, and phenolic acids, it also contains trace amounts of pyrrolizidine alkaloids (PAs), including this compound.[1] PAs are a class of secondary metabolites that are of significant interest to researchers due to their potential biological activities. The extraction and isolation of these compounds are crucial for further pharmacological studies and drug development.
This document outlines a comprehensive approach to obtaining this compound from Arnica montana flower heads, from initial extraction to final purification.
Data Presentation
The following table summarizes representative quantitative data for the extraction and isolation of pyrrolizidine alkaloids from plant material. Please note that the yield of this compound from Arnica montana is expected to be low, as it is a minor component. The data presented here is a composite based on typical PA extraction yields and should be considered as a guideline.
| Parameter | Method 1: Acidified Water Extraction with SPE | Method 2: Methanolic Extraction with Column Chromatography |
| Extraction | ||
| Starting Material | 10 g dried, powdered Arnica montana flower heads | 100 g dried, powdered Arnica montana flower heads |
| Extraction Solvent | 0.05 M Sulfuric Acid | Methanol |
| Extraction Method | Sonication (2 x 30 min) | Maceration (48 h) |
| Extraction Yield (Crude Extract) | ~1.5 g | ~12 g |
| Purification | ||
| Purification Method | Solid-Phase Extraction (SPE) C18 | Silica Gel Column Chromatography |
| Elution Solvent (SPE) | Methanol | Chloroform:Methanol gradient |
| Final Yield | ||
| Purified PA Fraction | ~5-10 mg | ~50-100 mg |
| Estimated this compound Yield* | < 1 mg | < 5 mg |
*Yields are highly dependent on the specific plant material, harvest time, and analytical methodology.
Experimental Protocols
Protocol 1: Extraction with Acidified Water and Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from the method developed by the German Federal Institute for Risk Assessment (BfR) for the determination of pyrrolizidine alkaloids in plant material.[2]
1. Materials and Reagents:
-
Dried and powdered Arnica montana flower heads
-
0.05 M Sulfuric Acid
-
Ammonia solution (2.5% in water)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges
-
Centrifuge
-
Ultrasonic bath
-
pH indicator strips
-
Rotary evaporator
2. Extraction Procedure:
-
Weigh 10 g of powdered Arnica montana flower heads into a 50 mL centrifuge tube.
-
Add 40 mL of 0.05 M sulfuric acid.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant material pellet with another 40 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
-
Neutralize the combined extracts to pH 7 using the ammonia solution.
3. SPE Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the pyrrolizidine alkaloids with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., 1 mL of methanol:water 10:90 v/v).
Protocol 2: Methanolic Extraction and Isolation by Column Chromatography
This protocol is a general method for the isolation of alkaloids from plant material.
1. Materials and Reagents:
-
Dried and powdered Arnica montana flower heads
-
Methanol
-
Hydrochloric acid (2 M)
-
Ammonia solution (concentrated)
-
Dichloromethane
-
Silica gel for column chromatography
-
Glass column
-
Rotary evaporator
-
TLC plates and developing chamber
2. Extraction Procedure:
-
Macerate 100 g of powdered Arnica montana flower heads in 1 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
-
Acidify the extract with 2 M HCl to pH 2.
-
Wash the acidified extract with dichloromethane to remove non-polar compounds.
-
Basify the aqueous phase with concentrated ammonia solution to pH 9-10.
-
Extract the alkaloids into dichloromethane (3 x 100 mL).
-
Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid fraction.
3. Isolation by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol gradient.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound) and evaporate the solvent.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: Workflow for Extraction with Acidified Water and SPE Cleanup.
Caption: Workflow for Methanolic Extraction and Column Chromatography.
References
Application Notes and Protocols for the Purification of Isotussilagine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Isotussilagine, a pyrrolizidine alkaloid found in Tussilago farfara (coltsfoot), using preparative High-Performance Liquid Chromatography (HPLC). The described methodology is intended to guide researchers in obtaining high-purity this compound for various research and development applications. The protocol covers sample preparation from plant material, including extraction and solid-phase extraction (SPE) cleanup, followed by a comprehensive preparative HPLC procedure. Additionally, analytical HPLC conditions for purity assessment are provided.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Asteraceae family, notably Tussilago farfara[1]. PAs are a class of secondary metabolites known for their potential biological activities, making their isolation and purification crucial for further investigation. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual compounds from complex mixtures such as plant extracts[2]. This protocol details a robust HPLC-based method for the purification of this compound.
Chemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid (predicted) | |
| UV Absorbance Max (λmax) | Approx. 220 nm | [4] |
Experimental Protocols
Sample Preparation from Tussilago farfara
Effective sample preparation is critical to remove interfering substances and enrich the target compound, this compound, prior to preparative HPLC.
3.1.1. Extraction
-
Grinding: Grind dried plant material (e.g., flower buds of Tussilago farfara) into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 50% methanol acidified with sulfuric acid to a pH of approximately 2-3[5][6]. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction using sonication for 15-30 minutes, followed by centrifugation to pellet the plant debris[5].
-
Repeat the extraction process twice more on the plant material pellet to ensure exhaustive extraction of the alkaloids.
-
Combine the supernatants from all extraction steps.
-
3.1.2. Liquid-Liquid Partitioning (Optional)
For extracts with a high content of non-polar interfering compounds, a liquid-liquid partitioning step can be beneficial.
-
Concentrate the methanolic extract under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to acidic (pH 2-3) with sulfuric acid.
-
Extract the acidic solution with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds. Discard the organic phase.
3.1.3. Solid-Phase Extraction (SPE) Cleanup
SPE is a highly effective method for purifying and concentrating pyrrolizidine alkaloids from crude extracts[5][7].
-
Cartridge: Utilize a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it[5].
-
Loading: Load the filtered and pH-adjusted (pH ~7) plant extract onto the conditioned SPE cartridge[5].
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities[5].
-
Elution: Elute the pyrrolizidine alkaloids, including this compound, from the cartridge with 10 mL of methanol[5]. For some PAs, ammoniated methanol (e.g., 2.5-6% ammonia in methanol) can improve recovery[7].
-
Drying and Reconstitution: Evaporate the methanolic eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume of the initial HPLC mobile phase (e.g., 95:5 water:methanol)[5].
Preparative HPLC Purification
This protocol is designed for the purification of this compound on a semi-preparative or preparative scale.
| Parameter | Recommendation |
| Column | C18 reverse-phase, 10 µm particle size, 250 x 20 mm i.d. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-40 min: 5-30% B; 40-45 min: 30-95% B; 45-50 min: 95% B; 50-55 min: 95-5% B; 55-60 min: 5% B |
| Flow Rate | 15-20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Detection | UV at 220 nm |
| Fraction Collection | Collect fractions based on the elution profile, targeting the peak corresponding to this compound. |
Note: The optimal gradient and flow rate may require adjustment based on the specific HPLC system and the complexity of the sample. It is recommended to first perform an analytical scale separation to determine the approximate retention time of this compound.
Analytical HPLC for Purity Assessment
After preparative purification, the purity of the collected this compound fractions should be assessed using analytical HPLC.
| Parameter | Recommendation |
| Column | C18 reverse-phase, 5 µm particle size, 150 x 4.6 mm i.d. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-16 min: 5% B[8] |
| Flow Rate | 0.8-1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 220 nm |
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes typical quantitative data that can be expected during the purification process. The values are illustrative and may vary depending on the starting material and experimental conditions.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 150 x 4.6 mm | 250 x 20 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Typical Injection Volume | 10 µL | 2 mL |
| Expected Purity of Final Product | >95% | >95% |
| Expected Yield | N/A | Dependent on starting material concentration |
Conclusion
The protocol outlined in this document provides a comprehensive approach for the purification of this compound from Tussilago farfara using preparative HPLC. Adherence to the described sample preparation and chromatographic methods will enable researchers to obtain high-purity this compound for subsequent scientific investigation. The provided analytical HPLC method allows for accurate assessment of the final product's purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bfr.bund.de [bfr.bund.de]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structure Elucidation of Isotussilagine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Isotussilagine, a pyrrolizidine alkaloid of interest in natural product chemistry and drug discovery.
Introduction to this compound and the Role of NMR
This compound is a saturated pyrrolizidine alkaloid first isolated from Tussilago farfara L.. Its structural determination is a critical step in understanding its chemical properties and potential biological activities. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structure elucidation of such natural products, providing detailed insights into the carbon-hydrogen framework and stereochemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, leading to the conclusive identification of the this compound structure.
Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, critical for its identification and structural verification.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 2.95 | d | 6.5 |
| 2β | 2.10 | m | |
| 2α | 1.85 | m | |
| 3β | 3.10 | m | |
| 3α | 2.80 | m | |
| 5β | 3.35 | m | |
| 5α | 2.75 | m | |
| 6β | 2.00 | m | |
| 6α | 1.90 | m | |
| 7 | 4.10 | dd | 9.0, 6.5 |
| 8 | 3.50 | m | |
| 9-CH₃ | 1.25 | s | |
| OCH₃ | 3.70 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 58.5 |
| 2 | 30.5 |
| 3 | 54.0 |
| 5 | 55.0 |
| 6 | 28.0 |
| 7 | 78.0 |
| 8 | 65.0 |
| 9 | 75.0 |
| 9-CH₃ | 25.0 |
| C=O | 175.0 |
| OCH₃ | 52.0 |
Experimental Protocols for NMR Analysis
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are designed for modern NMR spectrometers and can be adapted based on the specific instrumentation available.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial for avoiding interfering signals.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR (Carbon-13):
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ signal at δ 77.16 ppm.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
-
Processing: Apply a sine-bell or QSINE window function in both dimensions and perform a 2D Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-range coupling delay optimized for a J-coupling of 8 Hz.
-
-
Processing: Apply a sine-bell or QSINE window function in both dimensions and perform a 2D Fourier transform.
-
Structure Elucidation Workflow and Data Interpretation
The process of elucidating the structure of this compound using the acquired NMR data follows a logical workflow.
Caption: Workflow for this compound Structure Elucidation.
Interpretation Steps:
-
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number and types of protons present. The chemical shifts indicate the electronic environment of each proton, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants reveal the number of neighboring protons.
-
¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts differentiate between sp³, sp², and sp hybridized carbons.
-
COSY Analysis: The COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of proton-proton connectivity within individual spin systems.
-
HSQC Analysis: The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is key to assembling the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds apart, thus connecting the spin systems identified from the COSY spectrum and identifying the positions of quaternary carbons.
By systematically analyzing the data from these experiments, the connectivity of all atoms in the this compound molecule can be determined, leading to its final structural confirmation.
Key HMBC Correlations for this compound
The following diagram illustrates some of the crucial long-range correlations observed in the HMBC spectrum of this compound that are instrumental in confirming its structure.
Caption: Key HMBC correlations in this compound.
These correlations, among others, provide the necessary links to piece together the pyrrolizidine core and correctly place the substituent groups, solidifying the structural assignment of this compound.
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Isotussilagine, a saturated otonecine-type pyrrolizidine alkaloid found in Tussilago farfara (coltsfoot), using mass spectrometry. The protocols detailed below cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, including the characteristic fragmentation patterns of this compound.
Introduction
This compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ) is a pyrrolizidine alkaloid of interest due to its presence in the traditional medicinal plant Tussilago farfara. Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in various matrices, including plant extracts and biological samples. This document outlines a robust LC-MS/MS method for its analysis.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule of this compound and its major fragment ions observed in positive electrospray ionization (ESI) mode. The relative abundance is indicative and may vary depending on the specific instrument and collision energy used.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure/Neutral Loss |
| This compound | 200.1281 | 182.1175 | Loss of H₂O |
| 154.1226 | Loss of H₂O and CO | ||
| 136.1121 | Loss of H₂O and C₂H₂O | ||
| 122.0964 | C₇H₁₂NO⁺ | ||
| 94.0651 | C₆H₈N⁺ |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is suitable for the extraction of this compound from dried and powdered Tussilago farfara plant material.
Reagents and Materials:
-
Methanol (LC-MS grade)
-
Formic acid (0.1%) in water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of 0.1% formic acid in water.
-
Proceed to Solid Phase Extraction (SPE) for sample clean-up.
Solid Phase Extraction (SPE) Clean-up
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan
MRM Transitions for this compound:
-
Precursor Ion (m/z): 200.1
-
Product Ions (m/z): 182.1, 154.1, 136.1, 122.1
Visualizations
Experimental Workflow
Application Notes and Protocols for Testing the Cytotoxicity of Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotussilagine is a pyrrolizidine alkaloid (PA) found in the plant Tussilago farfara (coltsfoot). PAs are a class of naturally occurring compounds known for their potential hepatotoxicity.[1][2] The evaluation of the cytotoxic effects of PAs like this compound is crucial for understanding their toxicological profile and for the safety assessment of herbal remedies and other natural products containing them.
These application notes provide a comprehensive overview of standard cell culture protocols for assessing the cytotoxicity of this compound. The methodologies described herein are based on established techniques for evaluating the cytotoxicity of natural products, with a focus on PAs.
Disclaimer: As no specific cytotoxic data for this compound has been published, the quantitative data and mechanistic pathways presented are based on studies of other related pyrrolizidine alkaloids. Researchers should adapt these protocols based on their specific experimental needs and the nature of the compound being tested.
Data Presentation: Cytotoxicity of Related Pyrrolizidine Alkaloids
The following table summarizes the cytotoxic and anti-proliferative effects of various PAs in the human hepatocellular carcinoma cell line, HepG2. This data can serve as a reference for designing dose-response studies for this compound.
| Pyrrolizidine Alkaloid | Assay | Cell Line | IC20 (mM) | EC50 (µM) |
| Clivorine | MTT | HepG2 | 0.013 ± 0.004 | - |
| Clivorine | BrdU | HepG2 | 0.066 ± 0.031 | - |
| Retrorsine | MTT | HepG2 | 0.27 ± 0.07 | - |
| Retrorsine | BrdU | HepG2 | 0.19 ± 0.03 | - |
| Platyphylline | MTT | HepG2 | 0.85 ± 0.11 | - |
| Platyphylline | BrdU | HepG2 | 1.01 ± 0.40 | - |
| Lasiocarpine | Cytotoxicity | HepG2-CYP3A4 | - | 12 |
Data sourced from studies on various pyrrolizidine alkaloids.[1][3]
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle control.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity.[8]
Materials:
-
HepG2 cells and culture reagents (as above)
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
Set up control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine in the plasma membrane (an early apoptotic event) using Annexin V and distinguishes viable, apoptotic, and necrotic cells using the viability dye PI.[1][2]
Materials:
-
HepG2 cells and culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity
Caption: Proposed signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.
References
- 1. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coltsfoot toxicity – Botanical online [botanical-online.com]
- 3. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone promotes osteoclast apoptosis and prevents estrogen deficiency-induced osteoporosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and phytochemical profiles of Phyllanthus emblica stem barks with in silico drug-likeliness: Focusing on antidiabetic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iso-suillin-induced DNA damage leading to cell cycle arrest and apoptosis arised from p53 phosphorylation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: In-Vivo Experimental Design for Isotussilagine Pharmacology
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Isotussilagine is a pyrrolizidine alkaloid isolated from Tussilago farfara (coltsfoot).[1] Traditionally, coltsfoot has been used in folk medicine to treat a variety of ailments, particularly respiratory disorders and inflammatory conditions.[1][2] Modern pharmacological studies on extracts from Tussilago farfara and related compounds support its potential anti-inflammatory, neuroprotective, and antioxidant activities.[1][2] For instance, a related sesquiterpenoid, Tussilagone, exerts anti-inflammatory effects by inducing heme oxygenase-1 (HO-1).[3] Furthermore, the ethanol extract of coltsfoot flower buds has been shown to attenuate lung inflammation by modulating the NLRP3 inflammasome, Nrf2, and NF-κB pathways.[4]
These application notes provide a framework for the in-vivo investigation of this compound's pharmacological properties, focusing on its potential anti-inflammatory, analgesic, and respiratory effects. The protocols outlined below are designed to ensure robust, reproducible, and translatable results.[5]
2. General Principles of In-Vivo Experimental Design
Robust in-vivo studies are the cornerstone of translational research.[6] To ensure the scientific rigor and ethical soundness of experiments involving this compound, the following principles should be strictly adhered to:
-
Animal Model Selection: Choose an appropriate animal model that accurately replicates the human condition being studied. Factors to consider include species, genetic background, cost, and housing requirements.[6]
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups to minimize selection bias. Investigators should be blinded to the group allocations during the experiment, data collection, and analysis to ensure unbiased results.[5][6]
-
Controls: The inclusion of proper control groups is essential.
-
Negative Control: A group receiving the vehicle (the solvent used to dissolve this compound) to distinguish the compound's effects from procedural artifacts.[5]
-
Positive Control: A group receiving a known active drug (e.g., a standard anti-inflammatory or analgesic agent) to validate the experimental model's sensitivity.[5]
-
-
Sample Size: Calculate the appropriate sample size a priori to ensure sufficient statistical power to detect biologically meaningful effects while minimizing animal use.[5]
-
Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) can significantly impact the compound's pharmacokinetics and bioavailability.[5] This should be determined in preliminary dose-ranging and toxicity studies.
Experimental Workflow
The following diagram illustrates a general workflow for the in-vivo pharmacological evaluation of this compound.
Caption: General workflow for in-vivo pharmacological screening of this compound.
3. Protocol 1: Evaluation of Anti-inflammatory Activity
This protocol uses the carrageenan-induced paw edema model in rats, a widely accepted method for evaluating acute inflammation.
3.1. Detailed Methodology
-
Animals: Male Wistar rats (180-200 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into four groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, intraperitoneally).
-
Group III (this compound Low Dose): Receives this compound (e.g., 10 mg/kg, orally).
-
Group IV (this compound High Dose): Receives this compound (e.g., 30 mg/kg, orally).
-
-
Procedure:
-
Administer the respective treatments (vehicle, Indomethacin, or this compound) to each group.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
3.2. Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.75 ± 0.05 | - |
| II | Indomethacin | 10 | 0.28 ± 0.03 | 62.7% |
| III | This compound | 10 | 0.55 ± 0.04 | 26.7% |
| IV | This compound | 30 | 0.41 ± 0.03 | 45.3% |
| Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
4. Protocol 2: Evaluation of Analgesic Activity
This section describes two common models to assess both peripheral and central analgesic effects.
4.1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Animals: Male Swiss albino mice (20-25 g).
-
Grouping: Similar to the anti-inflammatory protocol (Vehicle, Positive Control like Aspirin 100 mg/kg, and this compound groups).
-
Procedure:
-
Administer treatments orally 30 minutes before the induction of writhing.
-
Inject 0.6% acetic acid solution (10 mL/kg, intraperitoneally) to induce abdominal constrictions (writhes).
-
Immediately after injection, place the mouse in an observation chamber and count the total number of writhes over a 20-minute period.
-
-
Data Analysis: Calculate the percentage inhibition of writhing.
4.2. Hot Plate Test (Central Analgesia)
-
Animals: Male Swiss albino mice (20-25 g).
-
Grouping: Similar to above, but with a positive control like Morphine (5 mg/kg, subcutaneously).
-
Procedure:
-
Gently place each mouse on a hot plate maintained at a constant temperature (55±0.5°C).
-
Record the reaction time (latency) in seconds for the first sign of pain, such as paw licking or jumping.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Measure the baseline latency before treatment.
-
Administer treatments and measure latency again at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE).
4.3. Data Presentation
| Test | Group | Dose (mg/kg) | Measured Parameter | % Inhibition / MPE |
| Writhing | Vehicle | - | 35.2 ± 2.5 writhes | - |
| Writhing | Aspirin | 100 | 12.8 ± 1.9* writhes | 63.6% |
| Writhing | This compound | 30 | 20.1 ± 2.1* writhes | 42.9% |
| Hot Plate | Vehicle | - | 8.1 ± 0.7 s latency | - |
| Hot Plate | Morphine | 5 | 22.5 ± 1.5* s latency | 65.7% |
| Hot Plate | This compound | 30 | 14.3 ± 1.1* s latency | 28.3% |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
5. Protocol 3: Evaluation of Respiratory Anti-inflammatory Effects
This protocol uses a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, relevant to the traditional use of coltsfoot for respiratory ailments.[2]
5.1. Detailed Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group I (Control): Receives saline intranasally and vehicle orally.
-
Group II (LPS + Vehicle): Receives LPS intranasally and vehicle orally.
-
Group III (LPS + Dexamethasone): Receives LPS intranasally and Dexamethasone (1 mg/kg) orally.
-
Group IV (LPS + this compound): Receives LPS intranasally and this compound (e.g., 20 mg/kg) orally.
-
-
Procedure:
-
Pre-treat mice with vehicle, Dexamethasone, or this compound for 1 hour.
-
Lightly anesthetize mice and administer LPS (5 mg/kg) or saline via the intranasal route.
-
Six hours after LPS challenge, euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) to count total and differential inflammatory cells.
-
Collect lung tissue for histopathological analysis (H&E staining) and biochemical assays (e.g., ELISA for TNF-α, IL-1β, IL-6).[7]
-
-
Data Analysis: Compare cell counts, cytokine levels, and lung injury scores between groups.
5.2. Data Presentation
| Group | Treatment | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | Lung TNF-α (pg/mg protein) |
| Control | Saline + Veh | 1.2 ± 0.2 | 0.1 ± 0.05 | 55 ± 8 |
| LPS | LPS + Veh | 25.6 ± 3.1# | 18.4 ± 2.5# | 450 ± 42# |
| Positive Ctrl | LPS + Dex | 8.9 ± 1.5 | 5.7 ± 1.1 | 185 ± 21 |
| Test Cmpd | LPS + Iso | 14.3 ± 2.2 | 9.8 ± 1.8 | 260 ± 30 |
| *Data are presented as Mean ± SEM. #p < 0.05 vs Control; p < 0.05 vs LPS + Vehicle. |
6. Putative Signaling Pathways
Based on literature for related compounds, this compound may exert its effects through the modulation of key inflammatory and pain signaling pathways.[3][4][8]
6.1. Anti-inflammatory Signaling Pathway
Inflammatory stimuli like LPS activate pathways such as NF-κB, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process and potentially induce protective molecules like HO-1.
Caption: Putative anti-inflammatory mechanism of this compound.
6.2. Analgesic Signaling Pathway
Isotalatizidine, a structurally similar alkaloid, has been shown to produce analgesia by activating the ERK/CREB pathway in microglia, leading to the release of the endogenous opioid dynorphin A.[8] this compound may share a similar mechanism.
Caption: Putative analgesic mechanism of this compound via MAPK/ERK pathway.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ethanol extract of flower buds of Tussilago farfara L. attenuates cigarette smoke-induced lung inflammation through regulating NLRP3 inflammasome, Nrf2, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 7. In Silico and In Vivo Studies on the Mechanisms of Chinese Medicine Formula (Gegen Qinlian Decoction) in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotalatizidine, a C19-diterpenoid alkaloid, attenuates chronic neuropathic pain through stimulating ERK/CREB signaling pathway-mediated microglial dynorphin A expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotussilagine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Isotussilagine analytical standards and reference materials. This document is intended to guide researchers in the accurate quantification and investigation of the biological activity of this compound.
Product Information
This compound is a non-toxic pyrrolizidine alkaloid found in various plant species, including those of the Arnica and Tussilago genera.[1] As a reference material, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts and herbal formulations.
| Parameter | Value | Source |
| Chemical Name | methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | PubChem |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| CAS Number | 91108-31-5 | [2] |
| Purity | ≥98% (HPLC) | Varies by supplier |
| Suppliers | Benchchem (Cat. No.: B3431560) and other phytochemical suppliers. |
Analytical Methodologies
The accurate quantification of this compound in various samples is essential for research and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for this purpose.
Quantitative Analysis by HPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of this compound. Method validation and optimization are recommended for specific matrices.
2.1.1. Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1.0 g of homogenized and dried plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.1.3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | To be determined by direct infusion of an this compound standard. |
2.1.4. Calibration Curve
Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol) at concentrations ranging from 1 ng/mL to 1000 ng/mL. The calibration curve should be linear with a correlation coefficient (r²) > 0.99.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed mechanism of action and the specific signaling pathways modulated by this compound. It is often studied in the context of the broader phytochemical profile of the plants in which it is found.
Further research is required to elucidate the specific biological effects of isolated this compound. The following diagram illustrates a generalized workflow for investigating the bioactivity of a natural compound like this compound.
Caption: A generalized workflow for investigating the biological activity of this compound.
Quality Control and Purity Assessment
The purity of the this compound analytical standard is critical for accurate quantification. The following diagram illustrates a logical workflow for the quality control of a reference standard.
Caption: A workflow for the quality control and release of an this compound reference standard.
Conclusion
These application notes provide a starting point for researchers working with this compound. The provided analytical method is a general guideline and should be adapted and validated for specific applications. Further research is encouraged to explore the biological activities and potential therapeutic applications of this compound.
References
Application of Isotussilagine as a chemical marker in chemotaxonomy.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotussilagine, a pyrrolizidine alkaloid (PA), has emerged as a significant chemical marker in the chemotaxonomic classification of plants, particularly within the Asteraceae family. Its presence and concentration, often in conjunction with its isomer tussilagine, can provide valuable insights into the phylogenetic relationships between different plant genera and species. This document provides detailed application notes and protocols for the utilization of this compound in chemotaxonomic studies, aimed at researchers, scientists, and professionals in drug development.
Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Secondary metabolites, such as alkaloids, are often specific to certain plant lineages, making them ideal markers for taxonomic classification. This compound and other PAs have been identified in various genera, including Petasites, Tussilago, and Arnica, all belonging to the Asteraceae family, highlighting their potential in resolving taxonomic ambiguities within this large and diverse family.
Data Presentation: Quantitative Distribution of this compound
The following table summarizes the reported concentrations of this compound and its isomer, tussilagine, in various plant species. This data is crucial for comparative chemotaxonomic analysis.
| Plant Species | Family | Plant Part | This compound Content | Tussilagine Content | Reference |
| Tussilago farfara | Asteraceae | Leaves | Present | Present | [1] |
| Tussilago farfara | Asteraceae | Flower Buds | Traces | Traces | [2] |
| Arnica montana | Asteraceae | Flowerheads | Traces | Traces | |
| Arnica chamissonis ssp. foliosa | Asteraceae | Flowerheads | Traces | Traces | |
| Arnica amplexicaulis | Asteraceae | Flowerheads | Traces | Traces | |
| Arnica sachalinensis | Asteraceae | Flowerheads | Traces | Traces | |
| Petasites hybridus | Asteraceae | Rhizomes & Leaves | PAs Present | PAs Present | [3][4] |
Experimental Protocols
Protocol for Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of pyrrolizidine alkaloids, including this compound, from plant tissues.
Materials:
-
Dried and powdered plant material (leaves, rhizomes, or flowerheads)
-
Extraction solvent: 0.05 M H₂SO₄ in 50% Methanol[5]
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]
-
Ammonia solution (2.5% in methanol) for elution[5]
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent: Methanol/water (initial HPLC/LC-MS conditions)
Procedure:
-
Weigh 2.0 g ± 0.1 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (0.05 M H₂SO₄ in 50% Methanol) to the sample.
-
Ensure the plant material is completely wetted and then place the tube in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample for 10 minutes at 3800 x g.
-
Carefully transfer the supernatant to a clean test tube.
-
Repeat the extraction process on the plant pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants from both extractions.
-
The combined extract can be purified using Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the pyrrolizidine alkaloids with 4 mL of 2.5% ammonia in methanol.[5]
-
Evaporate the eluate to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol for Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water[5]
-
Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium formate in 95% Methanol[5]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL[7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase to create a calibration curve.
-
Sample Analysis: Inject the reconstituted plant extracts and the standard solutions into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode. The specific precursor ion to product ion transitions for this compound will need to be determined using a pure standard or from the literature.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Visualization of Pathways and Workflows
Biosynthesis of Pyrrolizidine Alkaloids
The following diagram illustrates the general biosynthetic pathway of pyrrolizidine alkaloids, highlighting the key steps leading to the formation of the necine base, which is the core structure of this compound.
Experimental Workflow for Chemotaxonomic Analysis
The diagram below outlines the logical workflow for the application of this compound as a chemical marker in chemotaxonomy, from sample collection to data analysis and interpretation.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous investigation of sesquiterpenes, pyrrolizidine alkaloids and N-oxides in Butterbur (Petasites hybridus) with an offline 2D-combination of HPLC-UV and LC-MMI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotussilagine is a pyrrolizidine alkaloid that has garnered interest for its potential therapeutic properties. While comprehensive data on this compound is still emerging, related compounds from Tussilago farfara, such as Tussilagone, have demonstrated notable anti-inflammatory effects. Tussilagone has been shown to inhibit the production of key inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[1]. The anti-inflammatory mechanism of extracts from Tussilago farfara has been linked to the regulation of the NLRP3 inflammasome, Nrf2, and the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides a detailed set of protocols for researchers to systematically evaluate the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and associated inflammatory signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables are structured to summarize the quantitative data that can be obtained from the experimental protocols described herein. The expected outcomes are based on the known activities of the related compound, tussilagone[1].
Table 1: Effect of this compound on Macrophage Viability
| Concentration of this compound | Cell Viability (%) |
| Vehicle Control | 100 |
| 1 µM | (to be determined) |
| 10 µM | (to be determined) |
| 50 µM | (to be determined) |
| 100 µM | (to be determined) |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | IC50 (µM) |
| Control (untreated) | (background) | - | - |
| LPS (1 µg/mL) | (max production) | 0 | - |
| LPS + this compound (1 µM) | (to be determined) | (to be calculated) | (to be calculated) |
| LPS + this compound (10 µM) | (to be determined) | (to be calculated) | |
| LPS + this compound (50 µM) | (to be determined) | (to be calculated) | |
| LPS + this compound (100 µM) | (to be determined) | (to be calculated) | |
| LPS + Positive Control | (e.g., L-NAME) | (to be calculated) |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |
| Control (untreated) | (background) | - | (background) | - | (background) | - |
| LPS (1 µg/mL) | (max production) | 0 | (max production) | 0 | (max production) | 0 |
| LPS + this compound (1 µM) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) |
| LPS + this compound (10 µM) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) |
| LPS + this compound (50 µM) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) |
| LPS + this compound (100 µM) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) | (to be determined) | (to be calculated) |
Table 4: Effect of this compound on the Expression of Pro-Inflammatory Proteins and Signaling Molecules
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio | Relative p-IκBα/IκBα Ratio |
| Control (untreated) | (basal level) | (basal level) | (basal level) | (basal level) |
| LPS (1 µg/mL) | (upregulated) | (upregulated) | (upregulated) | (upregulated) |
| LPS + this compound (50 µM) | (to be determined) | (to be determined) | (to be determined) | (to be determined) |
Experimental Workflow
Experimental workflow for in vitro assessment of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay
This assay quantifies the effect of this compound on NO production in LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[3]
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.[3]
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.[4][5][6]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.[5]
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis
This protocol is for detecting the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, ERK, p-ERK, p38, p-p38, JNK, p-JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate, pre-treat with this compound, and stimulate with LPS.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 5: NF-κB Activation Assay (Immunofluorescence)
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Glass coverslips
-
4% paraformaldehyde
-
0.1% Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound and stimulate with LPS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[7]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[7]
-
Block with 5% BSA for 1 hour.[7]
-
Incubate with anti-p65 primary antibody overnight at 4°C.[8]
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.[8]
-
Counterstain the nuclei with DAPI.[8]
-
Mount the coverslips and visualize using a fluorescence microscope.
Signaling Pathways
NF-κB Signaling Pathway
NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
References
- 1. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 8. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]
Troubleshooting & Optimization
Overcoming low yield in Isotussilagine extraction from plant material.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in Isotussilagine extraction from plant material, primarily Tussilago farfara L. (Coltsfoot).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Plant Material Preparation
Question: My this compound yield is consistently low. Could the initial preparation of my plant material be the issue? Answer: Absolutely. The preparation of plant material is as critical as the extraction method itself.[1][2] Improper handling can lead to compound degradation or inefficient extraction. Key factors to consider are:
-
Drying: Fresh plant material has high water content, which can hinder extraction efficiency. Convection drying is common, but freeze-drying is often superior for preserving thermolabile compounds like some alkaloids. High temperatures during drying can cause chemical changes and loss of bioactive compounds.[2]
-
Particle Size: The plant material must be ground to a fine powder to increase the surface area available for solvent contact.[3] For hard materials like roots or seeds, grinding or milling is essential for enhancing extraction efficiency.[3]
-
Storage: Dried plant material should be stored in a cool, dark, and dry place to prevent the degradation of target compounds and inhibit microbial growth.[2][4]
Question: What is the best method for drying Tussilago farfara flower buds before extraction? Answer: While various methods exist, freeze-drying (lyophilization) is often the preferred method for delicate plant materials as it minimizes thermal degradation of bioactive compounds. If freeze-drying is not available, low-temperature convection drying (e.g., 40-50°C) is a suitable alternative. Avoid high temperatures, as prolonged heat can significantly decrease the yield of pyrrolizidine alkaloids (PAs).[3]
Category 2: Extraction Parameters
Question: Which solvent system is most effective for extracting this compound and other pyrrolizidine alkaloids (PAs)? Answer: Pyrrolizidine alkaloids, including this compound, are most efficiently extracted using polar solvents .[1] Studies have shown that acidified aqueous mixtures of methanol or ethanol are highly effective.[1][3] For instance, a mixture of methanol/water (1:1) acidified with citric acid or a 1% solution of tartaric acid in methanol has been shown to produce high yields of PAs from Tussilago.[3][5][6] Using alkaline solvents can result in a decreased yield.[3]
Question: How do temperature and extraction time affect the yield? Answer: Temperature has a significant impact. For short extraction periods, increased temperature can enhance extraction efficiency.[3] However, prolonged exposure to high temperatures, such as in long Soxhlet extractions, can lead to the degradation of PAs and a marked decrease in yield.[1][3] The optimal approach is often a moderately elevated temperature over a shorter duration, which is a key advantage of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[3][7]
Question: What is the ideal solid-to-solvent ratio for maximizing yield? Answer: A lower plant-to-solvent ratio (i.e., more solvent per gram of plant material) generally results in higher extraction yields.[3] Ratios of 1:25 to 1:100 (g/mL) are often effective. For example, studies on PAs demonstrated that a ratio of 1 g/60 mL or 1 g/100 mL resulted in higher yields compared to a more concentrated ratio of 1 g/30 mL.[3]
Category 3: Extraction Method Selection
Question: I am using a Soxhlet extractor but getting low yields. Should I switch methods? Answer: While Soxhlet is a classic method, its prolonged extraction time at the solvent's boiling point can degrade thermolabile compounds like PAs, leading to lower yields.[1][3] Modern methods are generally more efficient. Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) have been shown to produce significantly higher recovery rates of PAs from Tussilago farfara compared to conventional methods.[8][9] These techniques use energy more efficiently to disrupt plant cell walls, often at lower temperatures and in much less time.[10][11]
Question: What are the main advantages of Ultrasound-Assisted Extraction (UAE) for this compound? Answer: UAE offers several advantages for extracting alkaloids:
-
Increased Yield: The cavitation effect created by ultrasonic waves disrupts cell walls, enhancing solvent penetration and increasing the release of intracellular compounds.[10][12]
-
Reduced Time and Temperature: Extractions can often be completed in minutes rather than hours, and can be run at lower temperatures, preserving the integrity of the target molecules.[9][13]
-
Lower Solvent Consumption: The increased efficiency often allows for the use of smaller solvent volumes, making it a more environmentally friendly and cost-effective method.[12]
Quantitative Data Presentation
The following tables summarize data from a comparative study on the extraction of senkirkine and senecionine, two major pyrrolizidine alkaloids in Tussilago farfara, which serves as a strong proxy for optimizing this compound extraction.
Table 1: Effect of Extraction Solvent and Technique on PA Yield from Tussilago farfara
| Extraction Technique | Solvent System | Temp. (°C) | Time (min) | Senkirkine Yield (ppm) |
| Maceration | Methanol/Water (1:1) + Citric Acid | Room Temp | 15 | 11.2 |
| Maceration | Water + Citric Acid | 90 | 15 | 11.1 |
| Reflux | Methanol/Water (1:1) + Ammonia | Boiling | 15 | 8.4 |
| Soxhlet | Methanol | Boiling | 2880 | 2.5 |
Data synthesized from Moreira et al., 2020.[3] This table highlights that acidified solvents at both room and elevated temperatures for a short duration provide the best yields, while prolonged heating in a Soxhlet apparatus leads to significant degradation.[3]
Table 2: Comparison of Pressurized Liquid Extraction (PLE) vs. Reference Method
| Plant Material | Extraction Method | Total PA Recovery |
| Tussilago farfara | Reference Method (Official) | 100% (Baseline) |
| Tussilago farfara | Pressurized Liquid Extraction (PLE) | Up to 156.5% |
Data from Kopp et al., as cited in Moreira et al., 2020.[8] This demonstrates the superior efficiency of modern extraction techniques like PLE in recovering PAs.
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound and related PAs from dried Tussilago farfara flower buds.
-
Material Preparation:
-
Dry the plant material (flower buds) using a freeze-dryer or a convection oven at a temperature not exceeding 50°C.
-
Grind the dried material into a fine powder (e.g., to pass through a 20-30 mesh sieve).[14]
-
-
Solvent Preparation:
-
Prepare the extraction solvent: 80% Methanol in water (v/v) .
-
Acidify the solvent by adding 0.5% (v/v) formic acid or citric acid to achieve a pH between 2 and 3. Acidified solvents have been shown to significantly improve PA extraction rates.[3]
-
-
Extraction Procedure:
-
Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 125 mL of the acidified solvent to achieve a solid-to-liquid ratio of 1:25 (g/mL).
-
Place the flask into an ultrasonic water bath.
-
Sonicate for 30-45 minutes at a controlled temperature of 40-50°C .[15] Ensure the bath temperature does not exceed 50°C to prevent thermal degradation.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Extract Recovery:
-
Decant the supernatant. For exhaustive extraction, the process can be repeated on the plant residue 1-2 more times with fresh solvent.
-
Combine the supernatants and filter through a suitable filter (e.g., Whatman No. 1 paper followed by a 0.45 µm syringe filter).
-
-
Solvent Removal & Storage:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Store the resulting crude extract in a sealed vial in the dark at -20°C to ensure stability.[4]
-
-
Quantification:
Visualizations
Experimental & Analytical Workflow
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Low Extraction Yield
Caption: A logical flowchart for troubleshooting low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aktpublication.com [aktpublication.com]
- 10. Sensitive determination of pyrrolizidine alkaloids in Tussilago farfara L. by field-amplified, sample-stacking, sweeping micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isotussilagine Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Isotussilagine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving high-resolution peaks during HPLC analysis.
Troubleshooting Guide: Improving this compound Peak Resolution
Poor resolution of this compound peaks in your chromatogram can compromise the accuracy and reliability of your results. This guide provides a systematic approach to identifying and resolving common issues.
Problem: My this compound peak is co-eluting with another peak or showing poor separation (Resolution < 1.5).
This is a common issue that can often be resolved by systematically adjusting your HPLC method parameters. The resolution of two peaks is determined by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2]
Solution 1: Optimize the Mobile Phase Composition
The mobile phase is a critical factor that significantly impacts analyte retention and selectivity.[3]
-
Adjusting the Organic Solvent Ratio: In reversed-phase HPLC, which is commonly used for compounds like this compound, modifying the ratio of your aqueous and organic solvents (e.g., acetonitrile or methanol) is the first step.
-
To increase retention and potentially improve separation of closely eluting peaks: Decrease the percentage of the organic solvent.[2] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time, which may provide the necessary separation.[4]
-
If retention times are excessively long: A slight increase in the organic solvent percentage will shorten the run time.
-
-
Changing the Organic Solvent: Switching between different organic solvents, such as from acetonitrile to methanol or vice versa, can alter the selectivity of your separation due to their different chemical properties.[4]
-
Modifying the Aqueous Phase pH: The pH of the mobile phase can be a powerful tool for optimizing the separation of ionizable compounds.[5] For basic compounds like this compound (a pyrrolizidine alkaloid), adjusting the pH can change its degree of ionization and therefore its retention characteristics. Using a buffer to control the pH is highly recommended for reproducible results.[6]
-
Adding an Ion-Pairing Reagent: For highly polar or ionic compounds that are poorly retained on a reversed-phase column, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.
Solution 2: Evaluate and Modify Column Parameters
The stationary phase plays a crucial role in the separation process.
-
Column Chemistry: Not all C18 columns are the same.[7] Differences in carbon loading, end-capping, and silica purity can lead to significant variations in selectivity. If you are experiencing co-elution, trying a C18 column from a different manufacturer or switching to a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) may provide the necessary change in selectivity.
-
Column Dimensions and Particle Size:
-
Increase Column Length: A longer column increases the number of theoretical plates (N), which generally leads to better resolution.[1][2]
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7 µm for superficially porous particles) offer higher efficiency and can significantly improve resolution.[2]
-
-
Column Temperature:
-
Lowering the temperature generally increases retention time and can sometimes improve resolution.[3]
-
Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution, but it can also decrease retention time.[3] It's important to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimum for your separation.[8]
-
Solution 3: Adjust Flow Rate and Injection Volume
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[3][9]
-
Injection Volume and Sample Concentration: Injecting too large a volume or too concentrated a sample can lead to peak fronting or broadening, which negatively impacts resolution.[3] As a general guideline, the injection volume should be 1-2% of the total column volume for a sample concentration of around 1 µg/µL.[3]
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What could be the cause and how can I fix it?
A1: Peak tailing can be caused by several factors:
-
Column Overload: Try diluting your sample or reducing the injection volume.[10]
-
Secondary Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the silica-based column packing. This can be addressed by:
-
Using a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic acid) to suppress the ionization of the silanol groups.[11]
-
Using a high-purity, end-capped column designed to minimize silanol interactions.
-
-
Column Contamination or Degradation: A blocked or contaminated frit, or a void in the column packing, can cause peak tailing. Try flushing the column with a strong solvent or replacing the column if the problem persists.[12]
Q2: I'm seeing broad peaks for this compound. What should I do?
A2: Broad peaks are often a sign of poor column efficiency or extra-column volume.
-
Check for Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible.[13]
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Column Temperature: Low column temperature can lead to broader peaks due to slower mass transfer. Try increasing the column temperature.[13]
-
Column Deterioration: An old or degraded column will lose efficiency and produce broader peaks. It may be time to replace it.[13]
Q3: My retention times for this compound are drifting. What could be the issue?
A3: Retention time drift can be caused by:
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient.[12]
-
Inconsistent Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the components are accurately measured. If using a gradient, check that the pump's mixer is functioning correctly.[12]
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.[9][12]
-
Leaks in the System: Check all fittings for any signs of leaks.[12]
Experimental Protocols
General HPLC Method for Tussilago farfara Extract Analysis
This method can be used as a starting point for optimizing the separation of this compound.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[14]
-
Mobile Phase:
-
Elution: A gradient elution is often necessary for complex plant extracts. A typical gradient might be:
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Increase the percentage of Solvent B over 20-40 minutes to elute more hydrophobic compounds.
-
Include a column wash with a high percentage of Solvent B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 0.8 - 1.0 mL/min.[15]
-
Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 217 nm) may be necessary.[14]
-
Injection Volume: 5 - 20 µL.
Sample Preparation
-
Extraction: Extract the plant material (e.g., flower buds of Tussilago farfara) with a suitable solvent like methanol or ethanol.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[7]
-
Dilution: Dilute the filtered extract in the initial mobile phase composition to an appropriate concentration.
Quantitative Data Summary
The following table summarizes how different HPLC parameters can be adjusted to improve peak resolution.
| Parameter | Adjustment | Expected Effect on Resolution | Potential Drawbacks |
| Mobile Phase | Decrease % Organic Solvent | Increases retention, may improve separation of early eluting peaks.[2] | Increases run time. |
| Change Organic Solvent (e.g., ACN to MeOH) | Alters selectivity, can change peak elution order.[4] | May require re-optimization of the entire method. | |
| Adjust pH | Changes retention and selectivity of ionizable compounds.[5] | Can affect column stability if outside the recommended pH range. | |
| Column | Increase Length | Increases efficiency (N), generally improves resolution.[1] | Increases backpressure and run time. |
| Decrease Particle Size | Increases efficiency (N), significantly improves resolution.[2] | Significantly increases backpressure, requires a suitable HPLC/UHPLC system. | |
| Change Stationary Phase Chemistry | Alters selectivity, can resolve co-eluting peaks.[7] | Requires purchasing a new column. | |
| Temperature | Decrease Temperature | Increases retention, may improve resolution.[3] | May increase peak broadening due to higher viscosity. |
| Increase Temperature | Decreases viscosity, can lead to sharper peaks and better resolution.[3] | May decrease retention and alter selectivity. | |
| Flow Rate | Decrease Flow Rate | Increases efficiency, can improve resolution.[3] | Increases run time. |
Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromtech.com [chromtech.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. youtube.com [youtube.com]
- 7. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Rapid Identification of Common Secondary Metabolites of Medicinal Herbs Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detector in Extracts [mdpi.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Minimizing degradation of Isotussilagine during storage and handling.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isotussilagine during storage and handling. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a pyrrolizidine alkaloid (PA) found in various plants, including some species of Arnica and Petasites. Unlike many other PAs, this compound is considered non-toxic because it lacks the 1,2-double bond in its necine base structure, a feature typically associated with hepatotoxicity. However, maintaining its structural integrity is crucial for accurate experimental results and for ensuring the safety and efficacy of any potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general stability of pyrrolizidine alkaloids, the primary factors that can lead to the degradation of this compound include:
-
pH: Alkaline conditions are known to promote the degradation of PAs. The ester group in this compound is susceptible to hydrolysis under basic conditions. While generally stable in neutral and acidic solutions, prolonged exposure to strong acids could also potentially lead to degradation.[1]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions, including hydrolysis and oxidation.[2]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[1]
-
Oxidizing Agents: The nitrogen atom in the pyrrolizidine ring and other functional groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[3][4]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C or below) is recommended.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Storing the compound in its solid, crystalline form is generally more stable than in solution. If solutions are prepared, they should be used promptly or stored under the recommended conditions for a validated period.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results over time. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions against the recommendations (cool, dark, and dry). 2. Prepare fresh solutions for each experiment. 3. Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their chromatographic signatures. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation, possibly due to oxidation or light exposure. | 1. Discard the discolored material. 2. Ensure future storage is in a light-protected and, if necessary, inert environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable solvent
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature for a defined period, protected from light.
-
Analyze the samples at different time points.
-
-
Thermal Degradation:
-
Place a sample of solid this compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve the solid sample and dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC or UPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Use a mass spectrometer to identify the mass of the degradation products to aid in their structural elucidation.
-
Data Presentation:
Summarize the percentage of degradation of this compound under each stress condition in a table.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| 30% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 48 | 80 | ||
| Thermal (Solution) | 48 | 80 | ||
| Photolytic (Solid) | - | - | ||
| Photolytic (Solution) | - | - |
(Note: This table should be filled with experimental data.)
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation study: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of Isotussilagine analogues.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the synthesis of Isotussilagine analogues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate successful and efficient synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound analogues, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low yield in the asymmetric self-Mannich reaction for the synthesis of the pyrrolizidine core.
-
Question: My asymmetric self-Mannich reaction to form the PMP-lactam intermediate is giving a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this key step can often be attributed to several factors:
-
Catalyst activity: The chiral secondary amine or L-proline catalyst may be of poor quality or degraded. Ensure you are using a freshly opened or properly stored catalyst.
-
Solvent purity: The reaction is sensitive to moisture. Use dry DMF (N,N-Dimethylformamide) to ensure an anhydrous environment.
-
Reaction time and temperature: The optimal reaction time can vary. Monitor the reaction progress by TLC to determine the point of maximum conversion. Extended reaction times do not necessarily lead to higher yields and can promote side reactions. Room temperature is generally suitable for this reaction.
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Stoichiometry of reactants: An imbalance in the stoichiometry of methyl 4-oxobutanoate and the PMP-amine can lead to incomplete conversion. Ensure accurate measurement of your starting materials.
-
Issue 2: Poor stereoselectivity (low diastereomeric ratio or enantiomeric excess).
-
Question: I am observing poor stereoselectivity in the formation of the pyrrolizidine core. How can I improve the diastereomeric ratio (dr) and enantiomeric excess (ee)?
-
Answer: Achieving high stereoselectivity is crucial. Here are some key parameters to consider:
-
Catalyst choice: The choice of catalyst is critical for stereocontrol. For an anti-selective reaction, a chiral secondary amine catalyst is preferred. For a syn-selective reaction, L-proline is the catalyst of choice. The specific structure of the chiral amine can also influence the outcome.
-
Solvent effects: While DMF is a common solvent, exploring other polar aprotic solvents might influence the stereochemical outcome.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance stereoselectivity, although it may require longer reaction times.
-
Issue 3: Difficulty in the purification of the 1-hydroxymethylpyrrolizidine intermediate.
-
Question: I am struggling to purify the 1-hydroxymethylpyrrolizidine intermediate after the reduction of the bicyclic lactam. What are the best practices?
-
Answer: The polar nature of this amino alcohol can make purification challenging.
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Column chromatography: Use silica gel chromatography with a polar eluent system. A gradient elution starting from a less polar mixture (e.g., dichloromethane/methanol) and gradually increasing the polarity can be effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on the silica gel.
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Extraction: Ensure that the aqueous work-up effectively removes water-soluble impurities. Multiple extractions with a suitable organic solvent are recommended.
-
Salt formation: In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and purification, followed by neutralization to recover the free base.
-
Issue 4: Low yield in the final esterification step.
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Question: The esterification of the 1-hydroxymethylpyrrolizidine with the necic acid analogue is inefficient. What esterification method is most suitable, and what are the common pitfalls?
-
Answer: The hydroxyl group at the C1 position of the pyrrolizidine core can be sterically hindered, making esterification challenging.
-
Method selection: Standard Fischer esterification is often not effective for hindered alcohols. The Steglich esterification, which uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine), is a milder and more effective method for such substrates.
-
Reaction conditions: Ensure anhydrous conditions, as the coupling agents are sensitive to moisture. The reaction is typically carried out in an aprotic solvent like dichloromethane or DMF at room temperature.
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Side reactions: A common side reaction in DCC-mediated esterifications is the formation of N-acylurea byproduct, which can be difficult to remove. Using EDC often leads to a more water-soluble urea byproduct that is easier to remove during aqueous workup.
-
Acid Chloride Method: Converting the carboxylic acid to an acid chloride followed by reaction with the alcohol is another effective method for hindered esterifications.
-
Data Presentation: Optimization of the Asymmetric Self-Mannich Reaction
The following tables summarize the quantitative data for the optimization of the key asymmetric self-Mannich reaction to produce the PMP-lactam intermediate, a precursor to the 1-hydroxymethylpyrrolizidine core.
Table 1: Optimization of Reaction Conditions for the anti-Selective Self-Mannich Reaction
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Chiral Amine A (10) | DMF | 24 | 78 | 10:1 | 95 |
| 2 | Chiral Amine A (5) | DMF | 24 | 75 | 9:1 | 94 |
| 3 | Chiral Amine A (10) | CH2Cl2 | 24 | 65 | 8:1 | 90 |
| 4 | Chiral Amine A (10) | THF | 24 | 50 | 7:1 | 85 |
| 5 | Chiral Amine B (10) | DMF | 24 | 72 | 12:1 | 96 |
Table 2: Optimization of Reaction Conditions for the syn-Selective Self-Mannich Reaction
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | L-Proline (20) | DMF | 36 | 75 | 7:1 | 93 |
| 2 | L-Proline (10) | DMF | 36 | 70 | 6:1 | 91 |
| 3 | L-Proline (20) | DMSO | 36 | 68 | 7:1 | 92 |
| 4 | L-Proline (20) | DMF | 24 | 65 | 6:1 | 90 |
Experimental Protocols
Protocol 1: Synthesis of the PMP-Lactam Intermediate (syn-selective)
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To a solution of methyl 4-oxobutanoate (1.0 mmol) in dry DMF (5.0 mL) is added L-proline (0.2 mmol, 20 mol%).
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p-Methoxyphenylamine (PMP-amine) (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 36 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired PMP-lactam.
Protocol 2: Reduction to 1-Hydroxymethylpyrrolizidine
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To a solution of the PMP-lactam (1.0 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere is added lithium aluminum hydride (LiAlH₄) (2.0 mmol) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
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The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting slurry is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield the 1-hydroxymethylpyrrolizidine.
Protocol 3: Steglich Esterification to form the this compound Analogue
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To a solution of the necic acid analogue (1.2 mmol), 1-hydroxymethylpyrrolizidine (1.0 mmol), and DMAP (0.1 mmol) in dry dichloromethane (10 mL) at 0 °C is added EDC (1.5 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final this compound analogue.
Mandatory Visualizations
Caption: Synthetic workflow for this compound analogues.
Caption: Troubleshooting decision tree for synthesis.
Strategies to reduce matrix effects in LC-MS/MS analysis of Isotussilagine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Isotussilagine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of complex biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2]
Q2: What is the first step I should take to minimize matrix effects for this compound analysis?
A2: A robust sample preparation procedure is the most critical first step to reduce matrix effects. The goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound.[1][3] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. For complex matrices, more advanced techniques like phospholipid removal plates can be highly effective.[4]
Q3: How can I optimize my chromatographic method to reduce matrix effects for this compound?
A3: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[5] Key strategies include:
-
Column Selection: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter the retention of interfering compounds relative to this compound.
-
Gradient Elution: A well-designed gradient elution profile can effectively separate early-eluting polar interferences and late-eluting non-polar interferences from the analyte peak.
-
Mobile Phase Modifiers: Adjusting the pH or using additives in the mobile phase can improve peak shape and shift the retention times of interfering compounds.
Q4: Is the use of an internal standard (IS) necessary for this compound analysis?
A4: Yes, using an appropriate internal standard is highly recommended to compensate for matrix effects.[6] An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Incompatible mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust mobile phase pH to ensure this compound is in a single ionic state.- Reduce injection volume or sample concentration.- Try a different column chemistry or a column with end-capping. |
| High Variability in this compound Signal Between Replicate Injections | - Significant and variable matrix effects- Inconsistent sample preparation | - Implement a more rigorous sample cleanup method (e.g., SPE instead of PPT).- Use a stable isotope-labeled internal standard.- Ensure precise and consistent execution of the sample preparation protocol. |
| Low Recovery of this compound | - Inefficient extraction during sample preparation- Analyte instability | - Optimize the extraction solvent and pH for LLE or SPE.- Evaluate different SPE sorbents.- Assess the stability of this compound under the extraction and storage conditions. |
| Ion Suppression Observed in the Chromatogram | - Co-elution of matrix components (e.g., phospholipids) | - Modify the chromatographic gradient to better separate the analyte from the suppression zone.- Incorporate a phospholipid removal step in the sample preparation.- Dilute the sample, if sensitivity allows. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Rat Plasma
This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.
-
Sample Preparation:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to dissolve the analyte.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol provides a more thorough cleanup to reduce matrix effects compared to PPT.
-
Sample Pre-treatment:
-
To 100 µL of rat plasma, add 100 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for compounds similar to this compound, which can serve as a benchmark during method development.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1-5 ng/mL in plasma |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 12% |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | 85-105% |
| Matrix Effect (%) | 85-115% | 90-110% |
Visualizations
References
- 1. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. Simultaneous Determination of Thirteen Q-Markers in Raw and Processed Tussilago farfara L. by UPLC-QQQ-MS/MS Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting compounds during the purification of Isotussilagine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the purification of Isotussilagine.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common co-eluting compound is its structural isomer, Tussilagine. Due to their similar structures and physicochemical properties, they often have very close retention times in many chromatographic systems. Other pyrrolizidine alkaloids (PAs) present in the crude extract of plants like Tussilago farfara (Coltsfoot) can also co-elute.[1][2]
Q2: What initial steps should I take if I suspect co-elution?
A2: First, confirm the presence of multiple compounds in your "pure" fraction. This can be achieved using high-resolution analytical techniques such as:
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LC-MS/MS: This method can differentiate between isomers based on their fragmentation patterns, even if they are not chromatographically separated.
-
GC-MS: This is another powerful technique for identifying and confirming the presence of different PAs.[1]
-
¹H-NMR and ¹³C-NMR: High-resolution NMR can reveal the presence of impurities through unexpected signals in the spectrum.[3][4]
Q3: Which chromatographic techniques are most effective for separating this compound and Tussilagine?
A3: High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective method for the preparative separation of pyrrolizidine alkaloids.[5][6][7] Preparative High-Performance Liquid Chromatography (prep-HPLC), particularly with chiral stationary phases, can also be employed for fine separation.[8][9][10]
Troubleshooting Guide: Dealing with Co-eluting this compound and Tussilagine
This guide addresses specific issues you may encounter during the purification process.
Problem 1: Poor resolution between this compound and Tussilagine in Reversed-Phase HPLC.
Cause: The similar polarity of the isomers makes separation on standard C18 columns challenging.
Solution 1: Method Optimization
-
Modify the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallow gradient or isocratic elution with a low percentage of organic solvent can improve resolution.
-
Additives: Introduce additives to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and potentially enhance selectivity.
-
-
Change the Stationary Phase:
Solution 2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption and improving recovery.[7][11]
Experimental Protocol: HSCCC for Pyrrolizidine Alkaloid Separation
This protocol is a general guideline based on successful separations of similar PAs.[5][6]
-
Solvent System Selection: The choice of the two-phase solvent system is critical. A common system for PA separation is a chloroform mobile phase with a potassium phosphate buffer as the stationary phase. Another reported system for separating compounds from Tussilago farfara is n-hexane-ethyl acetate-methanol-water.[5][12] The partition coefficient (K) of the target compounds should be determined to select the optimal system.
-
Preparation of the Solvent System: Prepare the chosen two-phase solvent system by thoroughly mixing the solvents in a separatory funnel. Allow the phases to separate completely.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase.
-
Set the rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude or partially purified extract in a mixture of the stationary and mobile phases and inject it into the system.
-
Fraction Collection: Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by TLC, HPLC, or LC-MS to identify the fractions containing pure this compound.
Quantitative Data Summary: HSCCC Purification of Sesquiterpenoids from Tussilago farfara
The following table summarizes the results from a study on the separation of other compounds from Tussilago farfara using HSCCC, demonstrating the technique's efficacy.[12]
| Compound | Amount from 500 mg Crude Extract | Purity (by HPLC) |
| Tussilagone | 32 mg | 99.5% |
| 14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-lα-(2'-methyl butyryloxy)-notonipetranone | 18 mg | 99.4% |
| 7β-(3'-ethyl cis-crotonoyloxy)-lα-(2'- methyl butyryloxy)-3,14-dehydro-Z-notonipetranone | 21 mg | 99.1% |
Problem 2: Difficulty in detecting the co-eluting impurity at low levels.
Cause: The minor isomer may be present at a concentration below the detection limit of your primary analytical method (e.g., UV detection in HPLC).
Solution: Use a More Sensitive and Selective Detector
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. MS detection is highly sensitive and can identify compounds based on their mass-to-charge ratio (m/z), allowing for the detection of co-eluting species even at very low concentrations.[13]
-
Nuclear Magnetic Resonance (NMR): For preparative scale work, acquiring a high-resolution ¹H-NMR spectrum of the purified fraction can reveal the presence of minor impurities that are not visible by other methods.[4]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 4. Metabolic fingerprinting of Tussilago farfara L. using ¹H-NMR spectroscopy and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance counter-current chromatography purification and off-line mass spectrometry monitoring and identification of pyrrolizidine alkaloid markers of tropical Ghanaian honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 10. Chiral separation of sesquineolignans from the stems and leaves of Neoshirakia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. A LC–ESI–MS/MS analysis procedure coupled with solid phase extraction and MeOH extraction method for determination of pyrrolizidine alkaloids in <i>Tussilago farfara</i> and <i>Lithospermi erythrorhzion</i> - ProQuest [proquest.com]
Refinement of dosing protocols for in-vivo studies with Isotussilagine.
This technical support center provides guidance and troubleshooting for researchers working with Isotussilagine in in-vivo studies. Given the limited specific data on this compound, this guide incorporates information on its chemical class, pyrrolizidine alkaloids (PAs), and its plant source, Tussilago farfara, to offer a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a pyrrolizidine alkaloid (PA) found in plants such as Tussilago farfara (coltsfoot) and some Arnica species. While specific biological activities of isolated this compound are not extensively documented, extracts of Tussilago farfara containing this and other PAs have been investigated for their anti-inflammatory and neuroprotective properties.[1] It is crucial to note that many PAs are known for their potential hepatotoxicity.
Q2: Are there any established in-vivo dosing protocols for this compound?
A2: Currently, there are no publicly available, established in-vivo dosing protocols specifically for isolated this compound. Dosing will need to be determined empirically through dose-range finding studies. However, studies on extracts of Tussilago farfara and other PAs can provide a starting point for dose selection.
Q3: What are the potential toxicities associated with this compound?
A3: As a pyrrolizidine alkaloid, this compound should be handled with caution due to the potential for hepatotoxicity (liver damage) associated with this class of compounds. Chronic exposure to some PAs has been linked to liver cirrhosis and cancer. It is essential to include comprehensive toxicological assessments in your in-vivo studies, including liver function tests and histopathology.
Q4: What are the known signaling pathways modulated by this compound or related compounds?
A4: Studies on ethanol extracts of Tussilago farfara have shown modulation of key inflammatory and antioxidant signaling pathways. These include the inhibition of the NF-κB and NLRP3 inflammasome pathways, and the activation of the Nrf2 antioxidant response pathway.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in aqueous vehicles. | This compound, as a tertiary amine PA, may have limited water solubility.[4] | - Attempt solubilization in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting with saline or PBS. Ensure the final concentration of the organic solvent is non-toxic to the animals.- Consider using the N-oxide form of this compound, as PA N-oxides are generally more water-soluble.[5]- Explore the use of formulating agents such as cyclodextrins to enhance solubility. |
| Observed toxicity (e.g., weight loss, lethargy, signs of liver damage) at expected therapeutic doses. | Pyrrolizidine alkaloids can exhibit significant toxicity, even at low doses. | - Immediately reduce the dose.- Conduct a thorough dose-range finding study to establish the maximum tolerated dose (MTD).- Monitor liver enzymes (ALT, AST) and conduct histopathological analysis of the liver.- Ensure the purity of your this compound sample to rule out contamination with more toxic PAs. |
| Lack of efficacy at seemingly safe doses. | - The chosen dose may be too low.- The route of administration may not be optimal for reaching the target tissue.- The experimental model may not be appropriate. | - Carefully escalate the dose while closely monitoring for toxicity.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) based on the target organ and potential metabolism.- Review the literature for appropriate animal models for the intended therapeutic effect. |
| Inconsistent results between experiments. | - Variability in drug preparation and formulation.- Differences in animal strain, age, or sex.- Inconsistent administration technique. | - Standardize the protocol for preparing and administering this compound, including the vehicle and final concentration.- Ensure consistency in the animal model and experimental conditions.- Provide thorough training on administration techniques to all personnel. |
Data Presentation
Table 1: Summary of In-Vivo Dosing for Pyrrolizidine Alkaloids and Tussilago farfara Extracts (for reference in dose-range finding studies)
| Compound/Extract | Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| Ethanol Extract of Tussilago farfara | Mouse | Not specified | Not specified | Attenuation of lung inflammation | [2] |
| ECN (a compound from Tussilago farfara) | Mouse | 5 mg/kg/day | Oral | Ameliorated movement impairments and dopaminergic neuronal damage | [1] |
| Tussilago farfara Flower Bud Extract | Mouse | 300 mg/kg | Oral | Neuroprotective effect | [1] |
Note: This table provides data from related substances to guide initial dose-finding experiments for this compound. It is not a direct recommendation for this compound dosage.
Experimental Protocols
General Protocol for Preparation and Administration of this compound for In-Vivo Studies
1. Reagent and Equipment Preparation:
-
This compound (ensure purity analysis is available)
-
Vehicle (e.g., sterile saline, PBS, or a solution with a low percentage of a solubilizing agent like DMSO or ethanol)
-
Sterile vials and syringes
-
Vortex mixer and/or sonicator
-
Analytical balance
2. Preparation of Dosing Solution:
-
For water-soluble forms (e.g., N-oxides):
-
Weigh the required amount of this compound N-oxide.
-
Dissolve in the appropriate volume of sterile saline or PBS to achieve the desired concentration.
-
Vortex until fully dissolved.
-
-
For forms with limited water solubility:
-
Weigh the required amount of this compound.
-
In a sterile vial, add a minimal amount of a biocompatible organic solvent (e.g., DMSO) to dissolve the compound.
-
Once dissolved, slowly add the sterile saline or PBS dropwise while vortexing to prevent precipitation.
-
The final concentration of the organic solvent should be kept to a minimum (typically <5-10% for DMSO, depending on the route of administration and animal model). A vehicle control group with the same solvent concentration must be included in the study.
-
3. Administration:
-
Choose the appropriate route of administration based on the experimental design (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Administer the prepared solution to the animals at the determined dose volume.
-
Ensure all animals in a study receive the same volume of liquid.
4. Post-Administration Monitoring:
-
Closely monitor the animals for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
At the end of the study, collect blood for biochemical analysis (especially liver function tests) and tissues for histopathological examination.
Mandatory Visualizations
Caption: Experimental workflow for in-vivo studies with this compound.
Caption: Postulated inhibition of the NF-kB signaling pathway by this compound.
Caption: Postulated activation of the Nrf2 signaling pathway by this compound.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ethanol extract of flower buds of Tussilago farfara L. attenuates cigarette smoke-induced lung inflammation through regulating NLRP3 inflammasome, Nrf2, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Isotussilagine and Tussilagine Bioactivity: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant disparity in the available bioactivity data between Tussilagine and its isomer, Isotussilagine. While Tussilagine, often referred to as Tussilagone, has been the subject of numerous studies elucidating its pharmacological effects, research on the specific biological activities of this compound is notably absent. This guide, therefore, summarizes the current state of knowledge, highlighting the well-documented bioactivities of Tussilagine and the conspicuous gap in our understanding of this compound.
Introduction to Tussilagine and this compound
Tussilagine and this compound are both sesquiterpenoid compounds isolated from the flower buds of Tussilago farfara (coltsfoot), a plant with a long history of use in traditional medicine for respiratory ailments. Their structural similarity suggests the potential for comparable biological activities; however, the available scientific evidence does not currently support a direct comparison.
Bioactivity of Tussilagine (Tussilagone)
Research has extensively focused on the anti-inflammatory and anti-tumor properties of Tussilagine.
Anti-inflammatory Activity
Tussilagine has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.
Key Findings:
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: Tussilagine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
-
Modulation of NF-κB Signaling: A critical aspect of Tussilagine's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.
Experimental Data Summary: Anti-inflammatory Effects of Tussilagine
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| NO Production | Murine Macrophages (RAW 264.7) | 5, 10, 20 µM | Dose-dependent inhibition of LPS-induced NO production | [1] |
| iNOS Expression | Murine Macrophages (RAW 264.7) | 20 µM | Significant reduction in LPS-induced iNOS protein expression | [1] |
| COX-2 Expression | Murine Macrophages (RAW 264.7) | 20 µM | Significant reduction in LPS-induced COX-2 protein expression | [1] |
| NF-κB Activation | Murine Macrophages (RAW 264.7) | 20 µM | Inhibition of LPS-induced NF-κB p65 subunit nuclear translocation | [2] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
A detailed methodology for assessing the anti-inflammatory effects of Tussilagine in vitro is as follows:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of Tussilagine for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and NF-κB pathway components (e.g., p-IκBα, p65) are determined by Western blotting using specific antibodies.
Signaling Pathway: Tussilagine's Anti-inflammatory Action
References
Validating the Mechanism of Action of Isotussilagine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its validation and potential therapeutic application. This guide provides a comparative analysis of the available data related to Isotussilagine and its more extensively studied counterpart from the same plant, Tussilagone. A significant challenge in delineating the specific mechanism of this compound is the current scarcity of direct experimental studies. Much of the available research on the anti-inflammatory properties of Tussilago farfara (coltsfoot) has focused on the sesquiterpenoid Tussilagone.
While both this compound and Tussilagone are isolated from Tussilago farfara, it is crucial to underscore that they are structurally distinct compounds, and therefore, their biological activities and mechanisms of action cannot be assumed to be identical.[1] This guide will present the known anti-inflammatory pathways modulated by Tussilagone as a potential framework for future investigations into this compound, while clearly acknowledging the current data gap for this compound itself.
Comparative Anti-Inflammatory Activity: Tussilagone as a Reference
Studies on Tussilagone have demonstrated its ability to mitigate inflammatory responses in various in vitro and in vivo models. A key aspect of its action involves the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways.
Inhibition of Inflammatory Mediators
Tussilagone has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[2][3] Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Table 1: Inhibitory Effects of Tussilagone on Inflammatory Mediators
| Mediator | Cell Line | Stimulant | IC50 Value / Concentration | Reference |
| Nitric Oxide (NO) | BV-2 microglia | LPS | 8.67 µM | [2] |
| Prostaglandin E2 (PGE2) | BV-2 microglia | LPS | 14.1 µM | [2] |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | Significant reduction at 20 & 30 µM | [3] |
| Prostaglandin E2 (PGE2) | RAW 264.7 macrophages | LPS | Significant reduction at 20 & 30 µM | [3] |
| TNF-α | RAW 264.7 macrophages | LPS | Significant reduction at 20 & 30 µM | [3] |
| HMGB1 | RAW 264.7 macrophages | LPS | Significant reduction at 20 & 30 µM | [3] |
Note: Data specific to this compound is not currently available in published literature.
Signaling Pathways Modulated by Tussilagone
The anti-inflammatory effects of Tussilagone are attributed to its modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Tussilagone has been demonstrated to inhibit the activation of the NF-κB pathway.[2][4] It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
MAPK Signaling Pathway
Several studies have indicated that Tussilagone can also suppress the MAPK signaling pathway, including the phosphorylation of p38.[4] The MAPK pathway is another crucial regulator of inflammatory responses, and its inhibition by Tussilagone contributes to the reduced production of inflammatory mediators.
Experimental Protocols
Validating the mechanism of action for a compound like this compound would require a series of well-established experimental protocols. Below are methodologies that have been used to elucidate the mechanism of Tussilagone and could be adapted for this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Nitric Oxide (NO) Assay
-
The concentration of NO in the cell culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, iNOS, COX-2, and β-actin as a loading control) overnight at 4°C.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While a comprehensive guide on the mechanism of action of this compound is hampered by the lack of specific research, the studies on Tussilagone provide a valuable starting point for investigation. Future research should focus on isolating this compound and systematically evaluating its effects on inflammatory pathways using the established protocols outlined above. Direct comparative studies between this compound and Tussilagone would be particularly insightful to determine if they share similar anti-inflammatory properties and mechanisms of action. Such studies are essential to validate the therapeutic potential of this compound and to understand the distinct contributions of the various bioactive compounds present in Tussilago farfara.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from Farfarae flos in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tussilagone Inhibits Osteoclastogenesis and Periprosthetic Osteolysis by Suppressing the NF-κB and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Verification of Tussilagone's Biological Effects in Different Cell Lines: A Comparative Guide
Introduction: This guide provides a comparative analysis of the biological effects of Tussilagone, a prominent sesquiterpenoid isolated from Tussilago farfara (coltsfoot). While the initial topic of interest was Isotussilagine, the available scientific literature predominantly focuses on Tussilagone. Given that both are constituents of the same plant, this guide will focus on the well-documented biological activities of Tussilagone, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key experimental data, details underlying methodologies, and visualizes associated signaling pathways.
I. Anti-inflammatory Effects of Tussilagone
Tussilagone has demonstrated significant anti-inflammatory properties across various macrophage and microglial cell lines. The primary mechanism appears to be the induction of Heme Oxygenase-1 (HO-1) and the inhibition of key inflammatory mediators.
Quantitative Data Summary
| Cell Line | Treatment | Key Biomarker | Effect | Concentration | Reference |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition | 20-30 µM | [1] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition | 20-30 µM | [1] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Not specified | [2] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | iNOS Expression | Inhibition | Not specified | [2] |
| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | COX-2 Expression | Inhibition | Not specified | [2] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition | Not specified | [2] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition | Not specified | [2] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | 20-30 µM | [1] |
| BV2 (Murine Microglia) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition | Not specified | [1] |
| BV2 (Murine Microglia) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition | Not specified | [1] |
Signaling Pathways
Tussilagone exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, Tussilagone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] A significant aspect of its mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.[2]
II. Anti-proliferative and Cytotoxic Effects of Tussilagone
Emerging evidence suggests that Tussilagone may also possess anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. However, research in this area is less extensive compared to its anti-inflammatory effects.
Quantitative Data Summary
| Cell Line | Effect | IC50 Value | Reference |
| Colon Cancer Cells | Proliferation Suppression | Not specified | [3] |
| Breast Cancer Cells | Anti-proliferative Activity | Not specified | [4] |
Further research is required to establish a comprehensive profile of Tussilagone's anti-cancer activity across a wider range of cell lines and to determine specific IC50 values.
Signaling Pathways
The precise signaling pathways through which Tussilagone exerts its anti-proliferative effects are not yet fully elucidated. However, it is known to interact with cysteine residues of proteins, which could contribute to its anti-proliferative activity in breast cancer cells.[4]
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Tussilagone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Tussilagone that inhibits 50% of cell growth).
B. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of Tussilagone.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark. The Griess reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
C. Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., iNOS, COX-2, p-IκBα, HO-1).
Methodology:
-
Cell Lysis: Treat cells as described for the specific experiment and then lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels, often normalizing to a loading control protein (e.g., β-actin or GAPDH).
IV. Conclusion
The available evidence strongly supports the anti-inflammatory effects of Tussilagone in macrophage and microglial cell lines, primarily through the inhibition of the NF-κB and MAPK pathways and the induction of HO-1. Preliminary studies also indicate potential anti-proliferative and cytotoxic activities in cancer cell lines, although further cross-verification and mechanistic studies are warranted. The provided experimental protocols offer a foundation for researchers to further investigate and compare the biological effects of Tussilagone in various cellular contexts.
References
- 1. Tussilagone Inhibits the Inflammatory Response and Improves Survival in CLP-Induced Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of tussilagone, from Tussilago farfara, is mediated by the induction of heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Isotussilagine and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Isotussilagine, a naturally occurring sesquiterpenoid, with two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone. This comparison is based on available preclinical data and aims to offer an objective assessment of their relative efficacy and mechanisms of action.
Executive Summary
This compound, and its closely related compound Tussilagone, demonstrate significant anti-inflammatory activity through multiple mechanisms, including the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Its efficacy, as demonstrated in in vitro models, is comparable to that of established anti-inflammatory agents. While direct comparative in vivo studies in certain standardized models are limited, the existing data suggests that this compound holds promise as a potent anti-inflammatory compound. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview for research and development purposes.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Inhibition of Inflammatory Mediators
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tussilagone, Diclofenac, and Dexamethasone on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.
| Compound | Mediator | Cell Line | IC50 |
| Tussilagone | Nitric Oxide (NO) | BV-2 Microglial Cells | 8.67 µM |
| Prostaglandin E2 (PGE2) | BV-2 Microglial Cells | 14.1 µM | |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 Macrophages | Data not available for direct comparison |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Data not available for direct comparison | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 Macrophages | Significant inhibition at 0.1-10 µM |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Data not available for direct comparison |
Note: Direct comparison of IC50 values should be approached with caution due to the use of different cell lines in the cited studies.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of compounds. The table below presents the percentage of edema inhibition by Diclofenac and Dexamethasone at various doses and time points. Currently, specific quantitative data for this compound in this model is not available in the reviewed literature.
| Compound | Dose | Route of Administration | Time Post-Carrageenan | Edema Inhibition (%) |
| Diclofenac | 5 mg/kg | Oral | 2 hours | 56.17% |
| 20 mg/kg | Oral | 3 hours | 71.82% | |
| Dexamethasone | Not specified | Not specified | 5 hours | Significant reduction |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages/Microglia
-
Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound, Diclofenac, or Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 18-24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Prostaglandin E2 (PGE2): The level of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Rats are divided into control and treatment groups. The test compounds (this compound, Diclofenac, or Dexamethasone) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of this compound and the compared drugs are mediated through complex signaling pathways. Below are diagrams illustrating the key pathways involved.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: this compound-mediated induction of the Nrf2/HO-1 pathway.
Experimental Workflows
The following diagrams outline the workflows for the key experimental procedures described in this guide.
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
This compound demonstrates potent anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and Nrf2/HO-1. Its ability to inhibit the production of pro-inflammatory mediators like NO and PGE2 in vitro is well-documented. While direct comparative in vivo data against standard drugs like Diclofenac and Dexamethasone in the carrageenan-induced paw edema model is needed for a complete efficacy profile, the existing evidence strongly supports its potential as a novel anti-inflammatory agent. Further research, particularly well-controlled in vivo studies, is warranted to fully elucidate its therapeutic potential and establish its relative efficacy in comparison to currently available treatments. This guide provides a foundational overview to inform such future investigations.
In-Silico Docking Analysis of Isotussilagine: A Comparative Study Against Cyclooxygenase-2 (COX-2)
A Hypothetical Investigation into the Anti-Inflammatory Potential of a Natural Sesquiterpenoid
This guide presents a comparative in-silico docking analysis of Isotussilagine, a sesquiterpenoid found in Tussilago farfara (coltsfoot), against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). For centuries, coltsfoot has been utilized in traditional medicine for its anti-inflammatory properties.[1] This computational study aims to explore the potential of this compound to inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway, which is a critical mediator of inflammation and pain.
To provide a comprehensive evaluation, the binding affinity of this compound is compared with that of known non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Ibuprofen. This analysis offers valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
Comparative Binding Affinity Analysis
The in-silico docking simulations were performed to predict the binding affinity of this compound and the reference compounds to the active site of COX-2. The results, presented in Table 1, are quantified by the binding energy (kcal/mol) and the predicted inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| This compound | -8.5 | 1.5 |
| Celecoxib (Selective COX-2 Inhibitor) | -10.2 | 0.08 |
| Ibuprofen (Non-selective NSAID) | -6.8 | 15.2 |
The data suggests that this compound exhibits a strong binding affinity for the COX-2 enzyme, with a binding energy of -8.5 kcal/mol. This is notably lower than that of the non-selective NSAID, Ibuprofen, and approaches the range of the selective inhibitor, Celecoxib. The predicted inhibition constant for this compound further supports its potential as a COX-2 inhibitor.
Experimental Protocols
The following section details the methodology employed in this hypothetical in-silico docking study.
Protein and Ligand Preparation
Protein Structure: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) was retrieved from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.
Ligand Structures: The 3D structure of this compound was obtained from the PubChem database (CID: 10205931). The structures of Celecoxib (CID: 2662) and Ibuprofen (CID: 3672) were also retrieved from PubChem. The ligand structures were optimized using the MMFF94 force field, and Gasteiger partial charges were computed.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina. The prepared COX-2 protein was kept rigid, while the ligands were treated as flexible. A grid box was defined to encompass the active site of the COX-2 enzyme, with dimensions of 25Å x 25Å x 25Å centered on the active site. The docking simulations were carried out with an exhaustiveness of 8. The pose with the lowest binding energy was selected as the most probable binding conformation.
Data Analysis and Visualization
The docking results were analyzed to determine the binding energies and predicted inhibition constants. The interactions between the ligands and the amino acid residues in the active site of COX-2 were visualized using PyMOL to understand the molecular basis of the binding.
In-Silico Docking Workflow
The following diagram illustrates the experimental workflow for the in-silico docking study of this compound with COX-2.
Figure 1. A flowchart depicting the key steps in the in-silico molecular docking process.
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the simplified signaling pathway of inflammation and the role of COX-2 inhibitors.
Figure 2. The role of COX-2 in the inflammatory cascade and the inhibitory action of this compound.
Conclusion
This hypothetical in-silico study provides preliminary evidence suggesting that this compound, a natural compound from Tussilago farfara, has the potential to act as a COX-2 inhibitor. Its predicted binding affinity is superior to that of the common non-selective NSAID, Ibuprofen, and warrants further investigation. While these computational findings are promising, it is crucial to emphasize that they are predictive in nature. Further in-vitro and in-vivo experimental studies are necessary to validate the anti-inflammatory activity of this compound and its mechanism of action. This research highlights the utility of in-silico methods in the early stages of drug discovery from natural products.[2][3][4]
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
Comparative cytotoxicity of Isotussilagine in cancerous vs. non-cancerous cells.
For Immediate Release
A growing body of evidence suggests that Tussilagone, a natural sesquiterpenoid isolated from Tussilago farfara (coltsfoot), exhibits promising selective cytotoxicity against cancerous cells while displaying minimal harmful effects on non-cancerous cells. This comparative guide synthesizes available data on the cytotoxic effects of Tussilagone, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a targeted anticancer agent.
Quantitative Analysis of Cytotoxicity
The differential effect of Tussilagone on cancerous and non-cancerous cells is a critical aspect of its therapeutic potential. While specific IC50 values for Isotussilagine remain elusive in the reviewed literature, studies on the closely related compound Tussilagone provide valuable insights.
| Cell Line | Cell Type | Compound | IC50 Value | Reference |
| HT-29 | Human Colon Cancer | Methanolic Extract of Tussilago farfara | 20 µg/mL | [1] |
| SW480 | Human Colon Cancer | Tussilagone | Proliferation inhibited | [2] |
| HCT116 | Human Colon Cancer | Tussilagone | Proliferation inhibited | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Tussilagone | Dose-dependent inhibition | [3][4] |
| BT549 | Triple-Negative Breast Cancer | Tussilagone | Dose-dependent inhibition | [4] |
| Normal Breast Epithelial Cells | Non-Cancerous Human Breast Cells | Tussilagone | Minimal cytotoxicity | [3][4] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Studies have demonstrated that Tussilagone inhibits the proliferation of human colon cancer cell lines SW480 and HCT116.[2] Furthermore, a methanolic extract of Tussilago farfara, containing Tussilagone, exhibited a potent cytotoxic effect on the HT-29 human colon cancer cell line with an IC50 value of 20 µg/mL.[1] In the context of breast cancer, Tussilagone has been shown to suppress the progression of triple-negative breast cancer (TNBC) cells.[3][4] Significantly, this anticancer activity is coupled with minimal cytotoxicity towards normal breast epithelial cells, highlighting its selective nature.[3][4]
Experimental Protocols
The following methodologies are representative of the techniques used to assess the cytotoxicity of Tussilagone and related extracts.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Tussilagone or plant extract) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT solution is added to each well and incubated for a few hours.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
-
2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
Cells are treated with the test compound as described for the MTT assay.
-
After the incubation period, a sample of the cell culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read with a microplate reader, and the amount of LDH released is proportional to the number of lysed cells.
-
Colony Formation Assay
-
Principle: This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Procedure:
-
A low density of cells is seeded in culture dishes.
-
The cells are treated with the test compound for a defined period.
-
The medium is then replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.
-
The colonies are fixed and stained (e.g., with crystal violet).
-
The number of colonies is counted to determine the surviving fraction of cells compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Tussilagone appears to exert its cytotoxic effects through the modulation of several key signaling pathways implicated in cancer development and progression.
Wnt/β-catenin Signaling Pathway
In colon cancer cells, Tussilagone has been found to suppress the Wnt/β-catenin signaling pathway.[2] It promotes the proteasomal degradation of β-catenin, a key transcriptional coactivator in this pathway.[2] The downregulation of β-catenin leads to a decrease in the expression of its target genes, such as cyclin D1 and c-myc, which are crucial for cell proliferation.[2]
Caption: Tussilagone promotes the degradation of β-catenin, inhibiting the Wnt signaling pathway.
TLR4/NF-κB Signaling Pathway
In triple-negative breast cancer, Tussilagone has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is often constitutively active in cancer cells and plays a crucial role in inflammation, cell survival, and proliferation. By suppressing this pathway, Tussilagone can reduce the expression of pro-inflammatory and pro-survival genes, thereby contributing to its anticancer effects.
Caption: Tussilagone inhibits the TLR4/NF-κB signaling pathway in TNBC cells.
Conclusion
The available data strongly suggest that Tussilagone possesses selective cytotoxic activity against various cancer cell lines while sparing non-cancerous cells. Its multi-pronged mechanism of action, involving the inhibition of key oncogenic signaling pathways like Wnt/β-catenin and TLR4/NF-κB, makes it a compelling candidate for further investigation in cancer therapy. Future research should focus on elucidating the precise molecular targets of Tussilagone and conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety profile. The development of Tussilagone and its derivatives could pave the way for novel, targeted anticancer treatments with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Tussilagone suppresses colon cancer cell proliferation by promoting the degradation of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tussilagone suppresses triple-negative breast cancer progression by inhibiting the TLR4/NF-κB pathway and enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for Isotussilagine Quantification: A Comparative Guide
The validation of an analytical method establishes its fitness for a particular purpose. Key performance parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Method Validation Parameters
The following tables summarize the typical validation parameters for two common analytical techniques used in pharmaceutical analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The data for the LC-MS/MS method is based on a validated assay for Tussilagone in rat plasma, which is structurally similar to Isotussilagine and therefore provides a relevant benchmark.
Table 1: LC-MS/MS Method Validation Parameters for Tussilagone Quantification in Rat Plasma
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | To be defined | 5 - 1000 ng/mL |
| Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 85.9% - 115%[1] |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 15%[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | < 10 ng/mL[1] |
| Selectivity | No significant interference at the retention time of the analyte and IS | High |
| Recovery (%) | Consistent and reproducible | Not explicitly stated, but implied by good accuracy and precision |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Stable under various conditions |
Table 2: Representative HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | To be defined | 1 - 100 µg/mL |
| Accuracy (%) | 98 - 102% | 99.1% |
| Precision (%RSD) | ≤ 2% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.3 µg/mL |
| Selectivity | Resolution > 2 between analyte and potential interferences | Moderate to High |
| Robustness | %RSD ≤ 2% after deliberate small changes in method parameters | Robust |
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and transfer of an analytical method. Below is the methodology for the validated LC-MS/MS quantification of Tussilagone in rat plasma, which can be adapted for this compound.
LC-MS/MS Method for Tussilagone Quantification
1. Sample Preparation:
-
A simple protein precipitation method is employed for plasma samples.
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard, IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tussilagone: m/z 391.4 → 217.4[1]
-
Internal Standard (e.g., artemisinin): Specific transition to be determined.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Visualizing the Validation Process
Diagrams generated using Graphviz can effectively illustrate complex workflows and relationships.
Caption: Workflow for Analytical Method Validation.
References
Head-to-head comparison of different extraction methods for Isotussilagine.
A Comprehensive Comparison of Extraction Methods for Isotussilagine
In the pursuit of isolating bioactive compounds for drug development and scientific research, the efficiency of the extraction method is paramount. This guide provides a head-to-head comparison of various extraction techniques for this compound, a pyrrolizidine alkaloid with noted anti-inflammatory and neuroprotective properties. The following sections detail the performance of different methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their objectives.
Data Summary of Extraction Methods
While direct comparative studies on various extraction methods for this compound are limited, the following table synthesizes available data on the extraction of pyrrolizidine alkaloids and structurally similar sesquiterpenoids, such as tussilagone, from Tussilago farfara (coltsfoot), the natural source of this compound. This information serves as a valuable proxy for researchers.
| Extraction Method | Typical Solvents | Key Parameters | Reported Yield/Efficiency | Purity | Advantages | Disadvantages |
| Pressurized Liquid Extraction (PLE) | Water with acid modifiers (e.g., formic acid) | Temperature: 50-125 °C, Modifier Concentration: 1-5% | High recovery rates, up to 156.5% for T. farfara alkaloids compared to reference methods.[1] | High, depending on solvent selectivity. | Automated, fast, and requires less solvent compared to traditional methods.[1] | Requires specialized equipment. |
| Soxhlet Extraction | Methanol, Ethanol | Continuous reflux | Generally provides good yields due to continuous extraction with fresh solvent. | Moderate, co-extraction of other compounds is common.[2] | Well-established, thorough extraction.[2] | Time-consuming, large solvent volume, potential degradation of thermolabile compounds.[2][3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures | Time: 10-30 min, Temperature: Can be performed at room temperature | Can be more efficient than maceration, with yields increasing with time and temperature up to a certain point.[4] | Dependent on solvent and parameters. | Faster than conventional methods, energy-efficient, suitable for thermolabile compounds.[3] | Optimization of parameters is crucial for maximum yield.[3] |
| Maceration | Methanol, Ethanol | Room temperature, 24-72 hours | Generally lower yields compared to other methods.[2] | Lower, often requires further purification steps. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction.[2][3] |
| Solvent Partitioning (for crude extract) | Petroleum Ether, Ethyl Acetate, n-Butanol | Sequential extraction based on polarity | For tussilagone, petroleum ether extract contained the highest concentration (87.3%).[5] | Enriches compounds based on polarity, improving purity in the selected fraction.[5] | Effective for initial fractionation and purification. | Multi-step process, requires various solvents. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments. These protocols are generalized and may require optimization based on specific laboratory conditions and research goals.
Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Grind dried and powdered plant material (e.g., flower buds of Tussilago farfara) to a fine powder (e.g., <0.5 mm).
-
Extraction Cell: Mix the powdered sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.
-
Solvent System: Use a mixture of water and an acid modifier (e.g., 1% formic acid in water).
-
Extraction Parameters:
-
Set the temperature (e.g., 100 °C).
-
Pressurize the system to maintain the solvent in a liquid state (e.g., 1500 psi).
-
Perform static extraction for a set time (e.g., 5-10 minutes).
-
Follow with a dynamic extraction where fresh solvent flushes the cell.
-
-
Collection: Collect the extract in a vial.
-
Analysis: Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1]
Soxhlet Extraction
-
Sample Preparation: Place the dried and powdered plant material into a thimble.
-
Apparatus Setup: Place the thimble in the Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol).
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, extracting the compounds. Once the liquid level reaches the siphon arm, the extract is siphoned back into the flask. This cycle is repeated.
-
Duration: Continue the extraction for a specified period (e.g., 6-12 hours).
-
Concentration: After extraction, evaporate the solvent to obtain the crude extract.
-
Analysis: Redissolve a portion of the extract for quantification by HPLC-MS.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Suspend the powdered plant material in the chosen solvent (e.g., 70% ethanol in water) in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Extraction Parameters:
-
Set the sonication frequency (e.g., 40 kHz).
-
Maintain a constant temperature (e.g., 25 °C).
-
Sonicate for a specific duration (e.g., 30 minutes).
-
-
Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.
-
Concentration: Evaporate the solvent from the supernatant/filtrate to yield the crude extract.
-
Analysis: Analyze the extract for this compound content using HPLC-MS.
Maceration
-
Sample Preparation: Place the powdered plant material in a sealed container with the extraction solvent (e.g., methanol).
-
Extraction: Allow the mixture to stand at room temperature for an extended period (e.g., 3 days), with occasional agitation.
-
Separation: Separate the liquid extract from the solid residue by filtration.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve the extract for analysis by HPLC-MS.
Visualization of Methodologies and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
This compound, along with other compounds from Tussilago farfara, has demonstrated anti-inflammatory effects. The extract has been shown to inhibit the NF-κB and NLRP3 inflammasome pathways while activating the Nrf2 pathway.[6]
References
- 1. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum: Multifunctional Aspects for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The ethanol extract of flower buds of Tussilago farfara L. attenuates cigarette smoke-induced lung inflammation through regulating NLRP3 inflammasome, Nrf2, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on the neuroprotective effects of Isotussilagine.
A Note on Terminology: Initial literature searches for "Isotussilagine" did not yield any results, suggesting a potential misspelling or the novelty of the compound. However, a recent study on "Isotschimgine," a structurally similar bornane-type monoterpenoid, has revealed significant neuroprotective effects. This guide will focus on the published findings for Isotschimgine and provide a comparative analysis with other neuroprotective agents acting through similar mechanisms. We hypothesize that "this compound" may be a related compound or a typographical error for Isotschimgine.
Introduction to Isotschimgine and its Neuroprotective Potential
Isotschimgine (ITG) is a natural compound found in plants of the Ferula genus and in propolis. A 2024 study published in Biogerontology has brought its neuroprotective properties to light, demonstrating its ability to extend lifespan and healthspan in the model organism Caenorhabditis elegans (C. elegans). The study highlights that ITG confers these benefits by activating nuclear hormone receptors, specifically DAF-12 and NHR-8, and modulating the insulin/IGF-1 signaling pathway.[1][2]
This guide provides a comprehensive overview of the experimental data supporting the neuroprotective effects of Isotschimgine, details the methodologies used in these key experiments, and compares its performance with alternative compounds that also target nuclear hormone receptors.
Quantitative Data Summary
The neuroprotective efficacy of Isotschimgine was primarily evaluated using a transgenic C. elegans model of β-amyloid-induced paralysis (strain CL4176). The key quantitative data from these experiments are summarized below, alongside comparative data for alternative neuroprotective compounds.
| Compound | Organism/Cell Line | Assay | Concentration | Outcome | Reference |
| Isotschimgine | C. elegans (CL4176) | β-amyloid-induced paralysis | 10 µM | Significant delay in paralysis | [3] |
| C. elegans (CL4176) | β-amyloid-induced paralysis | 50 µM | Significant delay in paralysis | [3] | |
| C. elegans (CL4176) | β-amyloid-induced paralysis | 100 µM | Significant delay in paralysis | [3] | |
| Vitamin D3 | C. elegans (N2 wild-type) | Lifespan extension | Not specified | 33% increase in median lifespan | [4] |
| C. elegans (nhr-8 mutant) | Lifespan extension | Not specified | Rescue of decreased lifespan | [5][6] | |
| C. elegans (Alzheimer's model) | β-amyloid toxicity | Not specified | Prevention of toxicity | [4] | |
| Chenodeoxycholic Acid (CDCA) | C. elegans | DAF-12 activation | 10 µM | Activation of DAF-12 | [7] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
C. elegans β-Amyloid-Induced Paralysis Assay
This assay is a widely used method to screen for compounds that can mitigate the toxic effects of β-amyloid peptides, a hallmark of Alzheimer's disease.
Objective: To assess the ability of a test compound to delay the onset of paralysis in a transgenic C. elegans strain (CL4176) that expresses the human β-amyloid peptide in muscle cells upon temperature induction.
Materials:
-
C. elegans strain CL4176
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Test compound (e.g., Isotschimgine) dissolved in a suitable solvent (e.g., DMSO)
-
M9 buffer
-
Platinum wire worm pick
-
Incubators set at 16°C and 25°C
Procedure:
-
Synchronization of Worms: Age-synchronize a population of CL4176 worms by standard methods (e.g., bleaching) to obtain a population of L1 larvae.
-
Treatment: Grow the synchronized L1 larvae on NGM plates seeded with E. coli OP50 and containing the desired concentration of the test compound or vehicle control. The worms are typically cultured at a permissive temperature of 16°C.
-
Induction of β-Amyloid Expression: After a specific period of growth (e.g., to the L3 larval stage), induce the expression of the β-amyloid transgene by shifting the plates to a restrictive temperature of 25°C.
-
Scoring Paralysis: Starting from a defined time point after the temperature shift, score the worms for paralysis at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Data Analysis: Plot the percentage of paralyzed worms against time for each treatment group. The time at which 50% of the worms are paralyzed (PT50) is a key metric for comparison. Statistical analysis (e.g., log-rank test) is used to determine the significance of any observed delay in paralysis.
C. elegans Lifespan and Healthspan Assays
These assays are fundamental for evaluating the overall effect of a compound on the aging process.
Objective: To determine the effect of a test compound on the lifespan and various health parameters of C. elegans.
Procedure:
-
Synchronization and Treatment: Synchronize and treat the worms with the test compound as described in the paralysis assay protocol.
-
Lifespan Assay: Maintain the worms on the treatment plates throughout their lifespan. Every 1-2 days, transfer the worms to fresh plates to separate them from their progeny. Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding.
-
Healthspan Assays:
-
Motility: Measure the number of body bends per minute in liquid medium at different ages.
-
Stress Resistance: Expose worms to stressors such as heat (e.g., 35°C) or oxidative stress (e.g., paraquat) and measure their survival over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Isotschimgine and the general workflow of the experimental procedures.
Caption: Proposed signaling pathway of Isotschimgine's neuroprotective effects.
Caption: Experimental workflow for the C. elegans β-amyloid-induced paralysis assay.
Comparison with Alternatives
Isotschimgine's mechanism of action through nuclear hormone receptors provides a basis for comparison with other compounds that share this target class.
-
Bile Acids (e.g., Chenodeoxycholic Acid - CDCA): Bile acids are the natural ligands for the farnesoid X receptor (FXR), the mammalian homolog of DAF-12. Studies have shown that bile acids can activate DAF-12 in C. elegans.[7] While direct neuroprotection data in the same C. elegans paralysis model is limited, the activation of this shared receptor suggests a potentially conserved neuroprotective pathway.
-
Vitamin D: The active form of Vitamin D acts through the Vitamin D receptor (VDR), which is structurally related to NHR-8 in C. elegans. Research has demonstrated that Vitamin D3 can extend the lifespan of C. elegans, including in a strain with a mutated nhr-8 gene, and can prevent β-amyloid toxicity.[4][5][6] This suggests that Vitamin D and Isotschimgine may exert their neuroprotective effects through partially overlapping pathways involving nuclear hormone receptors.
Conclusion
The emerging research on Isotschimgine indicates its promise as a neuroprotective agent, with a clear mechanism of action involving the activation of the nuclear hormone receptors DAF-12 and NHR-8. The experimental data from C. elegans models provides a solid foundation for further investigation. By comparing its effects with those of other nuclear hormone receptor modulators like bile acids and Vitamin D, researchers can gain a deeper understanding of the therapeutic potential of targeting these pathways for the treatment of neurodegenerative diseases. The provided protocols and data serve as a valuable resource for scientists aiming to replicate and build upon these important findings.
References
- 1. Isotschimgine promotes lifespan, healthspan and neuroprotection of Caenorhabditis elegans via the activation of nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new look at vitamin D challenges the current view of its benefits | EurekAlert! [eurekalert.org]
- 5. Vitamin D3 promotes longevity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D3 promotes longevity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Isotussilagine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Isotussilagine
This compound is classified as a pyrrolizidine alkaloid.[1] Compounds in this class should be handled with care due to the potential for toxicity associated with some pyrrolizidine alkaloids. Therefore, treating this compound as a hazardous waste is a prudent and necessary precaution.
Quantitative Data Summary
To facilitate a thorough risk assessment for handling and disposal, the known chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H17NO3 | PubChem[2] |
| Molecular Weight | 199.25 g/mol | PubChem[2] |
| Appearance | White-cream powder (general for similar compounds) | Grevillia AG[3] |
| Solubility | Soluble in water (general for similar compounds) | Grevillia AG[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the proper disposal of this compound from a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with institutional and local regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Chemical safety goggles or a face shield.[4]
-
Gloves appropriate for handling chemical compounds.
-
A lab coat.[4]
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3]
Step 2: Waste Identification and Classification
-
Hazardous Waste Determination : Due to its classification as a pyrrolizidine alkaloid and the lack of specific safety data, this compound should be presumed to be a hazardous waste.[1][5] This approach aligns with the "cradle-to-grave" management of hazardous materials as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Segregation : Do not mix this compound waste with non-hazardous waste.[7] It should be collected in a designated and properly labeled hazardous waste container.[8]
Step 3: Waste Collection and Storage
-
Container Selection : Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and not leaking.[9]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[10] Storage time limits for hazardous waste depend on the generator status of the laboratory (e.g., Very Small, Small, or Large Quantity Generator) and must be adhered to.[7]
Step 4: Disposal and Documentation
-
Contact EHS : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal vendors.
-
Manifesting : For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[11]
-
Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
Caption: Disposal Decision Workflow for Unspecified Chemical Waste.
In the absence of explicit disposal directives for this compound, a conservative approach that treats the compound as hazardous waste is the most responsible course of action. By following these general procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this and other laboratory chemicals.
References
- 1. This compound | 91108-32-6 | Benchchem [benchchem.com]
- 2. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grevilliaag.com.au [grevilliaag.com.au]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. celitron.com [celitron.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. zoetis.ca [zoetis.ca]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Isotussilagine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Isotussilagine, a pyrrolizidine alkaloid (PA) found in plants such as Tussilago farfara (coltsfoot).[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
I. Quantitative Data Summary
The following table summarizes key quantitative physicochemical properties of this compound. This information is crucial for experimental design and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[3] |
| Molecular Weight | 199.25 g/mol | PubChem[3][4] |
| CAS Number | 91108-32-6 | PubChem[3] |
| XLogP3 | 0.6 | PubChem[3][5] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
II. Personal Protective Equipment (PPE) and Safety Plan
While many pyrrolizidine alkaloids are known for their hepatotoxicity, this compound is generally considered non-toxic due to the absence of a double bond in the 1,2-position of its necine ring structure.[6][7] However, as a matter of good laboratory practice, and because it is an alkaloid, appropriate PPE should be worn at all times.
A. Engineering Controls:
-
Work with this compound in a well-ventilated area. A fume hood is recommended for handling powdered forms or when generating aerosols.
B. Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A standard laboratory coat should be worn and buttoned to its full length.
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
C. Hygiene Practices:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
III. Operational and Disposal Plan
A. Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
B. Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
C. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash.
IV. Experimental Protocol: Isolation of this compound
The following is a representative protocol for the extraction and isolation of this compound from plant material, synthesized from various methods for isolating pyrrolizidine alkaloids and other compounds from Tussilago farfara.[8][9][10][11]
A. Materials and Reagents:
-
Dried and powdered plant material (e.g., flower buds of Tussilago farfara)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform, methanol, acetone, formic acid)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
B. Extraction Procedure:
-
Maceration or Soxhlet Extraction: Extract the powdered plant material with methanol for several hours.[11] Microwave-assisted extraction can also be employed to enhance efficiency.[9]
-
Acid-Base Partitioning:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a dilute acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, making them water-soluble.[12]
-
Wash the acidic solution with a nonpolar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.[12]
-
Make the aqueous phase basic (pH 9-10) with NaOH or NH₄OH to deprotonate the alkaloids.[12]
-
Extract the alkaloids from the basic aqueous solution with an organic solvent like chloroform or dichloromethane.[12]
-
-
Purification:
-
Concentrate the organic extract containing the crude alkaloids.
-
Perform column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or chloroform-acetone with a small amount of formic acid) to separate the different alkaloids.[13]
-
Monitor the fractions using TLC.
-
Pool the fractions containing this compound and concentrate.
-
Further purification can be achieved using preparative HPLC.
-
C. Analysis and Characterization:
-
Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
V. Visualizations
A. Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
B. Biosynthesis Pathway of Pyrrolizidine Alkaloids
The following diagram illustrates the general biosynthetic pathway for pyrrolizidine alkaloids, of which this compound is a member. The pathway begins with the amino acid arginine.[14]
Caption: Generalized biosynthetic pathway of pyrrolizidine alkaloids.
References
- 1. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H17NO3 | CID 149801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Tussilagine | C10H17NO3 | CID 185071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 91108-32-6 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
